molecular formula C10H15NO2 B1630917 anti-(1R)-(+)-Camphorquinone 3-oxime

anti-(1R)-(+)-Camphorquinone 3-oxime

Cat. No.: B1630917
M. Wt: 181.23 g/mol
InChI Key: YRNPDSREMSMKIY-HAKKTOSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anti-(1R)-(+)-Camphorquinone 3-oxime is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,3Z,4S)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7-/t6-,10+/m1/s1

InChI Key

YRNPDSREMSMKIY-HAKKTOSXSA-N

SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)/C(=N/O)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=NO)C)C

Origin of Product

United States

Foundational & Exploratory

anti-(1R)-(+)-Camphorquinone 3-oxime CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: anti-(1R)-(+)-Camphorquinone 3-oxime

Part 1: Executive Summary & Chemical Identity

This compound is a high-value chiral intermediate used primarily as a ligand in asymmetric coordination chemistry and as a precursor for the synthesis of 3-aminocamphor derivatives. Derived from natural D-camphor, this compound retains the rigid bicyclic bornane skeleton, offering a defined stereochemical environment essential for enantioselective applications.

Crucially, the "anti" designation refers to the stereochemistry of the oxime functionality (C=N-OH) relative to the C2-carbonyl group. In the anti (or E) isomer, the hydroxyl group is oriented away from the carbonyl, a configuration thermodynamically favored due to the minimization of dipolar repulsion.

Table 1: Chemical Identifiers and Properties
Parameter Data
Chemical Name (1R,E)-(+)-Camphorquinone 3-oxime
Synonyms anti-(1R)-(+)-2,3-Bornanedione 3-oxime; (1R)-3-(Hydroxyimino)camphor
CAS Number 31571-14-9 (Specific to the (1R,E)-anti isomer)
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
SMILES C[C@@]1(C(=O)C(=N\O)[C@H]2CC1)C(C)(C)C2
InChI Key YRNPDSREMSMKIY-HAKKTOSXSA-N
Melting Point 153 – 157 °C
Optical Rotation

+195° to +201° (c=1, Ethanol)
Appearance White to pale yellow crystalline powder

Part 2: Stereochemical Analysis & Synthesis Strategy

Stereochemical Configuration

The utility of this compound relies on its high optical purity. Two layers of stereochemistry must be controlled:

  • Backbone Configuration (1R): Inherited from the starting material, (1R)-(+)-Camphorquinone (derived from natural D-camphor). This fixes the bridgehead carbons.

  • Oxime Geometry (E vs Z): The reaction of the ketone at C3 with hydroxylamine can yield two geometric isomers:

    • Anti (E): The -OH group points away from the C2 carbonyl. This is the major product due to steric and electronic factors.

    • Syn (Z): The -OH group points towards the C2 carbonyl. This is the minor product, often removable via fractional crystallization.

Synthesis & Purification Protocol

The following protocol prioritizes the isolation of the anti isomer through thermodynamic control and solubility differences.

Reagents:

  • (1R)-(+)-Camphorquinone (CAS 2767-84-2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH)

  • Ethanol (95%) and Deionized Water

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of (1R)-(+)-camphorquinone in 30 mL of Ethanol (95%).

  • Oximation: In a separate flask, dissolve 15 mmol of NH₂OH·HCl and 15 mmol of NaOAc in 10 mL of water.

  • Addition: Dropwise add the aqueous hydroxylamine solution to the camphorquinone solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Note: Extended reflux times favor the thermodynamic (anti) product.

  • Precipitation: Allow the solution to cool to room temperature. The anti-oxime is less soluble and will begin to crystallize. Adding 20 mL of ice-cold water promotes further precipitation.

  • Filtration: Filter the crude solid.

  • Purification (Critical): Recrystallize the crude solid from an Ethanol/Water (1:1) mixture. The syn isomer remains largely in the mother liquor.

  • Drying: Dry the crystals under vacuum at 40°C.

Reaction Pathway Diagram

SynthesisPathway CQ (1R)-Camphorquinone (Starting Material) Reaction Reflux with NH2OH·HCl (Thermodynamic Control) CQ->Reaction + NH2OH / NaOAc Mixture Crude Mixture (Anti > Syn) Reaction->Mixture Purification Recrystallization (EtOH/H2O) Mixture->Purification Product This compound (Pure E-isomer) Purification->Product Isolation of Solid Waste Filtrate Waste Purification->Waste Syn-isomer (Mother Liquor)

Caption: Synthesis and purification workflow targeting the thermodynamically stable anti-isomer.

Part 3: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated using the following self-consistent checks.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method to distinguish the anti isomer from the syn isomer.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C4-H (Bridgehead): In the anti isomer, the bridgehead proton (d, J≈4 Hz) typically resonates downfield (approx.

      
       3.2–3.4 ppm) compared to the syn isomer, due to the anisotropic deshielding effect of the oxime hydroxyl group which is spatially closer to the bridgehead in the anti configuration.
      
    • Methyl Groups: Three singlets (

      
       0.8–1.1 ppm).[1] Distinct shifts occur for the C8/C9/C10 methyls between isomers.
      
  • ¹³C NMR:

    • C3 (C=N): The oxime carbon appears around

      
       160–165 ppm.
      
    • C2 (C=O): The carbonyl carbon resonance is sensitive to the oxime geometry.

IR Spectroscopy
  • O-H Stretch: Broad band at 3200–3300 cm⁻¹.

  • C=O Stretch: Strong band at ~1740–1750 cm⁻¹ (characteristic of the strained bicyclic ketone).

  • C=N Stretch: Weak to medium band at ~1630–1640 cm⁻¹.

Quality Control Checkpoints
  • Melting Point: If the MP is below 150°C, the sample likely contains significant syn isomer or unreacted camphorquinone. Recrystallize again.

  • Optical Rotation: A value significantly lower than +195° suggests racemization (unlikely with this protocol) or contamination with achiral impurities.

Part 4: Applications in Research

  • Chiral Ligands: The oxime nitrogen and the carbonyl oxygen can coordinate to metal centers (e.g., Co, Ni, Cu), forming chiral chelate complexes used in asymmetric catalysis.

  • Synthesis of 3-Aminocamphor: Reduction of the oxime (e.g., with Zn/AcOH or LiAlH₄) yields 3-aminocamphor, a precursor for chiral auxiliaries and organocatalysts.

  • Biological Activity: Camphorquinone derivatives are investigated for antimicrobial and potential antitumor properties, often requiring pure isomers for structure-activity relationship (SAR) studies.

References

  • Sigma-Aldrich. (1R,E)-(+)-Camphorquinone 3-oxime Product Sheet. Retrieved from .

  • TCI Chemicals. this compound Product Specification. Retrieved from .

  • Forster, M. O. (1905). Studies in the Camphane Series. Part XVI. Camphorquinone-oxime.[2] Journal of the Chemical Society, Transactions. (Historical foundation for synthesis).

  • Santa Cruz Biotechnology. (1R,E)-(+)-Camphorquinone 3-oxime Data Sheet. Retrieved from .

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-(+)-Camphorquinone 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of (1R)-(+)-Camphorquinone 3-oxime, a versatile chiral compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its application and analysis, with a core focus on its melting point as a critical identifier of purity and identity.

Introduction and Significance

(1R)-(+)-Camphorquinone 3-oxime, also known by its synonyms anti-(1R)-(+)-2,3-Bornanedione 3-oxime and (1R,E)-(+)-Camphorquinone 3-oxime, is a derivative of natural camphor.[1][2] It is a valuable intermediate and chiral auxiliary in organic synthesis, particularly in the pharmaceutical industry for the development of bioactive compounds and new therapeutic agents.[1][3] Its rigid bicyclic structure and oxime functional group impart unique reactivity, making it a powerful tool for chemists in creating complex, enantiomerically enriched molecules.[3][4] The compound's utility extends to photochemical studies, leveraging its specific light-absorbing properties.[1] Given its role in high-stakes applications like pharmaceutical development, a thorough understanding of its physical properties is paramount for ensuring quality control, purity, and batch-to-batch consistency.

Core Physical and Chemical Characteristics

The fundamental properties of (1R)-(+)-Camphorquinone 3-oxime are summarized below. These values are critical for its identification, handling, and application in various synthetic protocols.

PropertyValueSource(s)
CAS Number 31571-14-9[1][2]
Molecular Formula C₁₀H₁₅NO₂[5]
Molecular Weight 181.23 g/mol [5]
Melting Point 153-157 °C[1][2][3]
Appearance White, orange, or green crystalline powder[1][2][3]
Optical Rotation [α]20/D = +195° to +201° (c=1 in Ethanol)[1][2]
Purity ≥ 95% (GC)[1][2]
Storage Conditions 2-8°C[1][5]
Hydrogen Bond Donors 1[5][6]
Hydrogen Bond Acceptors 3[5][6]

In-Depth Analysis of Physical Properties

Melting Point: A Critical Benchmark for Purity

The melting point is one of the most crucial physical properties for characterizing a crystalline solid. For (1R)-(+)-Camphorquinone 3-oxime, the literature consistently reports a melting point range of 153-157 °C .[2][5]

Expertise & Causality: A pure crystalline compound typically exhibits a sharp melting point, often within a narrow range of 0.5-1.0 °C. The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects: a depression of the melting point and a broadening of the melting range.[7] Therefore, a sample of (1R)-(+)-Camphorquinone 3-oxime that melts sharply within the established 153-157 °C range is considered to be of high purity. Conversely, a sample melting over a wider range (e.g., 148-154 °C) would suggest the presence of impurities. This makes melting point determination an essential, first-line technique for quality assessment.

Appearance and Crystalline Form

(1R)-(+)-Camphorquinone 3-oxime is described as a crystalline powder. Sources report its color as potentially being white, orange, or green.[1][3] While the pure compound is expected to be white or off-white, the color variations can be attributed to trace impurities or slight differences in the crystalline structure resulting from the synthesis and purification process.[8]

Optical Activity: The Signature of Chirality

As a chiral molecule, (1R)-(+)-Camphorquinone 3-oxime rotates plane-polarized light. Its specific rotation is documented as [α]20/D = +195° to +201° when measured at 20°C using the sodium D-line, with a concentration of 1 g per 100 mL in ethanol.[1][2] This property is fundamental to its identity as the (1R)-enantiomer and is a critical parameter for confirming the stereochemical integrity of the material, which is vital for its function in asymmetric synthesis.

Experimental Protocol: High-Fidelity Melting Point Determination

This section outlines a self-validating protocol for accurately determining the melting point of (1R)-(+)-Camphorquinone 3-oxime. The trustworthiness of this method lies in its reliance on careful observation and controlled heating, which ensures that the obtained result is both accurate and reproducible.

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This process requires energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[7] The temperature range from the first sign of melting to the complete liquefaction is recorded.[9][10]

Required Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar calibrated device)

  • Glass capillary tubes (one end sealed)[10][11]

  • Spatula

  • Mortar and pestle (optional, for grinding)

  • Calibrated thermometer or digital temperature probe[9]

Step-by-Step Methodology
  • Sample Preparation:

    • Place a small amount of (1R)-(+)-Camphorquinone 3-oxime on a clean, dry surface. If the crystals are large, gently grind them into a fine powder to ensure uniform packing and heat transfer.

    • Dip the open end of a capillary tube into the powder.[10]

    • Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. The packed sample should be approximately 1-2 mm high.[11]

    • Causality: Proper packing is critical. Too much sample will cause a temperature gradient within the material, leading to an artificially broad melting range.[7]

  • Apparatus Setup and Preliminary Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • For an unknown or first-time sample, perform a rapid heating (e.g., 10-15 °C/min) to determine an approximate melting point. This saves time and establishes the temperature region of interest.[10]

    • Allow the apparatus to cool significantly before proceeding with an accurate measurement. Never reuse a melted sample, as it may have undergone decomposition or structural changes.[7]

  • Accurate Measurement:

    • Using a fresh sample in a new capillary tube, heat the apparatus rapidly until the temperature is about 15-20 °C below the approximate melting point found in the previous step.

    • Critical Step: Decrease the heating rate to 1-2 °C per minute .

    • Causality: A slow heating rate is essential to allow the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point reading.[9]

  • Observation and Data Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T1) at which the first drop of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts completely.

    • The melting point is reported as the range T1 – T2.

  • Validation:

    • Repeat the accurate measurement at least once more with a fresh sample to ensure reproducibility. Consistent results validate the technique and the findings.

    • A sharp range (e.g., 155-156 °C) that falls within the literature value confirms high purity. A depressed and broad range indicates the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the high-fidelity melting point determination protocol.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation A Grind Sample to Fine Powder B Pack 1-2 mm in Capillary Tube A->B C Insert Capillary into Apparatus B->C D Rapidly Heat to ~20°C Below Expected MP C->D E Reduce Heat Rate to 1-2°C / min D->E F Observe Sample E->F G Record T1 (First Liquid) & T2 (All Liquid) F->G H Report Melting Range (T1 - T2) G->H I Compare to Literature Value (153-157 °C) H->I J Purity & Identity Confirmed I->J  Sharp Range, Matches K Impurity Suspected I->K  Broad Range, Depressed

Caption: Logical workflow for the determination of melting point.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Experiment (1) Determination of Melting Points. (2021). University of Technology, Iraq. Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

  • An Improved Synthesis of Camphorquinone-3-Oxime. (1999). Taylor & Francis Online. Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved from [Link]

  • (1R,E)-(+)-Camphorquinone 3-oxime. (n.d.). SupraBank. Retrieved from [Link]

  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Optical Rotation of anti-(1R)-(+)-Camphorquinone 3-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the optical rotation of anti-(1R)-(+)-Camphorquinone 3-oxime, a chiral molecule of significant interest in stereochemistry and drug development. As a derivative of camphor, a well-known chiral starting material, its chiroptical properties are crucial for its characterization and application in asymmetric synthesis. This document will delve into the theoretical underpinnings of optical rotation, provide a detailed experimental protocol for its measurement, present the known optical rotation values for the target molecule, and discuss the significance of its stereochemistry.

The Fundamental Principles of Optical Activity and Specific Rotation

Optical activity is the phenomenon where a chiral molecule rotates the plane of plane-polarized light.[1] This rotation is a unique physical property of a chiral substance and is directly proportional to the concentration of the substance and the path length of the light through the sample.[2] The direction of rotation is designated as dextrorotatory (+) if the rotation is clockwise and levorotatory (-) if it is counter-clockwise, as viewed by an observer looking towards the light source.[3]

To standardize the measurement of this property, the concept of specific rotation ([α]) is employed. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length (l) of 1 decimeter (dm) and a concentration (c) of 1 gram per milliliter (g/mL).[4] The specific rotation is a characteristic constant for a given chiral compound under specified conditions of temperature (T) and wavelength (λ) of light.[2] The formula to calculate specific rotation is:

[α]λT = α / (l × c)

The temperature and the wavelength of the light used (commonly the sodium D-line at 589 nm) are always specified when reporting a specific rotation value.[5]

Stereoisomerism in Camphorquinone 3-Oxime: The Significance of syn and anti Isomers

Camphorquinone 3-oxime exists as two geometric isomers, designated as syn and anti, arising from the orientation of the hydroxyl group relative to the C2 carbonyl group of the camphorquinone framework. The stereochemistry of the oxime functional group can significantly influence the molecule's overall shape and its interaction with other chiral molecules and with plane-polarized light.[6][7]

The molecule in focus, this compound, specifies a particular stereochemical configuration. The "(1R)-(+)" denotes the inherent chirality of the parent camphor molecule. The "anti" designation refers to the E-configuration of the oxime, where the hydroxyl group is directed away from the C2 position. The separation and characterization of these isomers are critical, as they may exhibit different biological activities and chiroptical properties.[8]

Optical Rotation Values for this compound

The specific rotation of this compound has been reported. This value is a critical parameter for the identification and quality control of this specific stereoisomer.

ParameterValueConditions
Specific Rotation ([α]D20) +195 to +201°c = 1 in Ethanol

Table 1: Reported specific rotation value for this compound.

This positive value indicates that the anti-isomer of (1R)-(+)-Camphorquinone 3-oxime is dextrorotatory.

Experimental Protocol for the Determination of Optical Rotation

The following is a detailed, step-by-step methodology for the accurate measurement of the optical rotation of this compound. This protocol is based on established principles of polarimetry.[9][10]

Instrumentation and Materials
  • Polarimeter: A high-precision polarimeter capable of measurements at the sodium D-line (589 nm) with temperature control.

  • Polarimeter cell: A 1 dm (100 mm) path length cell.

  • Solvent: Absolute Ethanol (ACS grade or higher).

  • Analytical Balance: Capable of measuring to at least four decimal places.

  • Volumetric flask: Class A, 10 mL.

  • Pipettes and syringes: For accurate liquid handling.

  • This compound: Of high purity.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calc Calculation prep1 Accurately weigh ~100 mg of This compound prep2 Dissolve in absolute ethanol in a 10 mL volumetric flask prep1->prep2 prep3 Fill the volumetric flask to the mark with ethanol and mix thoroughly prep2->prep3 prep4 Calculate the exact concentration (c) in g/mL prep3->prep4 meas1 Calibrate the polarimeter with a blank (pure ethanol) prep4->meas1 Proceed to measurement meas2 Rinse the polarimeter cell with the sample solution meas3 Fill the cell with the sample solution, ensuring no air bubbles are present meas4 Place the cell in the polarimeter and allow the temperature to equilibrate to 20°C meas5 Record the observed rotation (α) calc1 Use the formula: [α] = α / (l × c) meas5->calc1 Use observed rotation for calculation calc2 Calculate the specific rotation end Specific Rotation [α]D20 calc2->end Final Result

Caption: Experimental workflow for determining the specific rotation.

Step-by-Step Procedure
  • Instrument Preparation:

    • Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize as per the manufacturer's instructions.

    • Set the temperature of the sample compartment to 20°C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed sample to a 10 mL Class A volumetric flask.

    • Add a small amount of absolute ethanol to dissolve the sample completely.

    • Carefully add more absolute ethanol to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Calculate the precise concentration (c) of the solution in g/mL.

  • Polarimeter Calibration (Blank Measurement):

    • Fill the 1 dm polarimeter cell with the pure solvent (absolute ethanol).

    • Ensure that there are no air bubbles in the light path.

    • Place the cell in the polarimeter.

    • Perform a blank measurement to zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.

  • Sample Measurement:

    • Empty the polarimeter cell and rinse it two to three times with small portions of the prepared sample solution.

    • Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell into the sample compartment of the polarimeter.

    • Allow the sample to thermally equilibrate to 20°C.

    • Take multiple readings of the observed rotation (α) and record the average value.

  • Calculation of Specific Rotation:

    • Using the recorded average observed rotation (α), the known path length of the cell (l = 1 dm), and the calculated concentration (c), calculate the specific rotation using the formula: [α]D20 = α / (1 dm × c).

Causality Behind Experimental Choices

  • Choice of Solvent (Ethanol): Ethanol is a common solvent for polarimetry as it is relatively non-polar, readily available in high purity, and does not react with the analyte. Crucially, the specific rotation of a compound can be highly dependent on the solvent used due to solute-solvent interactions. Therefore, consistency in the choice of solvent is paramount for reproducible results.

  • Concentration (c=1): While the formula allows for any concentration, reporting the value at a standard concentration (or a concentration close to it) improves comparability between different studies. A concentration of 1 g/100 mL (or 0.01 g/mL) is very common in practice.

  • Wavelength (Sodium D-line): The sodium D-line (589 nm) is a historical and widely accepted standard for polarimetry, ensuring that results can be compared across different laboratories and instruments.[3]

  • Temperature (20°C): Optical rotation can be temperature-dependent.[2] Standardizing the measurement temperature to 20°C or 25°C is essential for obtaining consistent and comparable specific rotation values.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the obtained optical rotation value, the following self-validating steps should be integrated into the protocol:

  • Purity of the Analyte: The purity of the this compound sample should be confirmed by an independent method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to ensure that the measured rotation is not influenced by chiral impurities.

  • Instrument Calibration: The polarimeter should be regularly calibrated using a certified quartz plate or a standard solution with a known specific rotation (e.g., a sucrose solution).

  • Reproducibility: The measurement should be repeated multiple times, and the standard deviation of the readings should be calculated to assess the precision of the measurement.

  • Linearity Check: If feasible, measuring the optical rotation at several different concentrations can confirm the linear relationship between rotation and concentration, further validating the measurement.

By adhering to this rigorous protocol and incorporating these validation steps, researchers can be confident in the accuracy and reliability of the measured optical rotation values for this compound.

References

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. [Link]

  • Wikipedia. (n.d.). Optical rotation. [Link]

  • Jasco Europe. (n.d.). Principles of Optical rotation. [Link]

  • Japanese Pharmacopoeia. (n.d.). Optical Rotation Determination. [Link]

  • The International Pharmacopoeia. (n.d.). 1.4 Determination of optical rotation and specific rotation. [Link]

  • Heaney, F., & O'Mahony, C. (1998). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (3), 341-350. [Link]

  • Rudolph Research Analytical. (2012, December 14). Specific Rotation Equation Vs Optical Rotation - Polarimetry. [Link]

  • Mosher, M. D., & Meisenbach, S. (2002). Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment. The Chemical Educator, 7(6), 356-358. [Link]

  • Google Patents. (n.d.).
  • International Journal of Advanced Pharmaceutical Sciences. (2024, July 2). Determination of the specific rotation of an optically active substances by using polarimeter. [Link]

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Methodological & Application

Application Notes and Protocols for the Reduction of Camphorquinone-3-Oxime to Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Chiral Amino Alcohols from a Natural Product Scaffold

Camphor, a bicyclic monoterpene, has long served as a versatile chiral starting material in asymmetric synthesis. Its rigid framework provides a predictable stereochemical environment, making it an ideal scaffold for the synthesis of chiral auxiliaries, ligands, and pharmacologically active molecules. Camphorquinone-3-oxime, a readily accessible derivative of camphor, presents a unique opportunity for the synthesis of vicinal amino alcohols. These 1,2-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The stereoselective reduction of both the oxime and one of the carbonyl functionalities of camphorquinone-3-oxime yields diastereomerically distinct amino alcohols, which can serve as valuable building blocks in drug discovery and development.

This comprehensive guide provides detailed protocols for the stereoselective reduction of camphorquinone-3-oxime to its corresponding amino alcohols. We will explore two primary reduction methodologies: a one-pot reduction using sodium borohydride and nickel(II) chloride, and a more potent reduction employing lithium aluminum hydride. The causality behind experimental choices, detailed step-by-step procedures, and thorough characterization techniques are presented to ensure scientific integrity and reproducibility.

I. Mechanistic Overview and Stereochemical Considerations

The reduction of camphorquinone-3-oxime to an amino alcohol involves the transformation of two functional groups: the oxime and a ketone. The stereochemical outcome of the reduction is dictated by the steric hindrance of the camphor scaffold and the nature of the reducing agent.

The camphor skeleton presents two distinct faces for nucleophilic attack: the exo face, which is less sterically hindered, and the endo face, which is shielded by the gem-dimethyl bridge. Attack of a hydride reagent from the exo face on the C3 carbonyl group leads to an endo-alcohol, while attack from the more hindered endo face results in an exo-alcohol. Similarly, the reduction of the oxime at C2 can also lead to different stereoisomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reaction, favoring the formation of one stereoisomer over others.

Diagram of the Reduction Pathway

G cluster_start Starting Material cluster_reduction Reduction cluster_products Amino Alcohol Products Camphorquinone-3-oxime Camphorquinone-3-oxime Reducing Agent Reducing Agent Camphorquinone-3-oxime->Reducing Agent Reduction of C=N-OH and C=O exo,exo-Amino Alcohol exo,exo-Amino Alcohol Reducing Agent->exo,exo-Amino Alcohol Stereoselective Pathway A exo,endo-Amino Alcohol exo,endo-Amino Alcohol Reducing Agent->exo,endo-Amino Alcohol Stereoselective Pathway B Other Diastereomers Other Diastereomers Reducing Agent->Other Diastereomers Minor Pathways

Caption: General workflow for the reduction of camphorquinone-3-oxime.

II. Protocol 1: One-Pot Stereoselective Reduction with Sodium Borohydride and Nickel(II) Chloride

This method offers a convenient and often highly stereoselective route to the exo,exo-amino alcohol in a one-pot, two-step procedure. The initial reduction of the less hindered carbonyl group with sodium borohydride is followed by the in-situ generation of a nickel boride species which facilitates the reduction of the oxime.

Scientific Rationale:

Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones. In the camphorquinone-3-oxime system, it is expected to preferentially attack the less sterically hindered C2 carbonyl group from the exo face, leading to the corresponding endo-alcohol. The subsequent addition of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) followed by more NaBH₄ generates a black precipitate of nickel boride (Ni₂B), which is a more potent reducing agent capable of reducing the oxime functionality to a primary amine. This one-pot approach avoids the isolation of the intermediate hydroxy oxime, streamlining the synthetic process.

Experimental Protocol:

Materials:

  • Camphorquinone-3-oxime

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Initial Carbonyl Reduction:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve camphorquinone-3-oxime (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of oxime) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxime Reduction:

    • To the same reaction mixture at 0 °C, add a solution of nickel(II) chloride hexahydrate (2.0 - 2.5 eq) in methanol. A color change to green should be observed.

    • Slowly and carefully add sodium borohydride (4.0 - 5.0 eq) portion-wise. A black precipitate of nickel boride will form, and vigorous gas evolution (hydrogen) will occur. Caution: This step is highly exothermic and produces a flammable gas. Ensure adequate ventilation and slow, controlled addition.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the intermediate.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

    • To the remaining aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (pH ~8-9).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amino alcohol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

III. Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing both ketones and oximes to the corresponding alcohols and amines, respectively.[1] This method is generally higher yielding but requires more stringent anhydrous conditions and careful handling due to the high reactivity of LAH.

Scientific Rationale:

LAH is a much stronger hydride donor than NaBH₄. It will readily reduce both the carbonyl and the oxime functionalities of camphorquinone-3-oxime. The stereochemical outcome can be influenced by the reaction conditions, but typically, attack at the C2 carbonyl will still favor the formation of the endo-alcohol due to steric hindrance. The reduction of the oxime with LAH proceeds via the formation of an N-aluminoxy intermediate, which upon hydrolysis yields the primary amine.

Experimental Protocol:

Materials:

  • Camphorquinone-3-oxime

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Reflux condenser (with a drying tube)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

Procedure:

  • Reaction Setup and LAH Suspension:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel (all under an inert atmosphere), suspend lithium aluminum hydride (3.0 - 4.0 eq) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate:

    • Dissolve camphorquinone-3-oxime (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the solution of the oxime dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

    • Gently heat the mixture to reflux for 2-4 hours to ensure complete reduction. Monitor the reaction by TLC.

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Caution: The following work-up procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with extreme care.

    • For every 'x' grams of LAH used, sequentially and slowly add:

      • 'x' mL of deionized water

      • 'x' mL of 15% aqueous NaOH solution

      • '3x' mL of deionized water

    • A granular white precipitate of aluminum salts should form. Stir the mixture vigorously for 30 minutes at room temperature.

    • Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Isolation and Purification:

    • Filter the mixture through a sintered glass funnel or a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amino alcohol.

    • Purify the product by column chromatography or recrystallization as described in Protocol 1.

IV. Characterization of Amino Alcohols

The resulting amino alcohol products should be thoroughly characterized to confirm their structure and determine the diastereomeric ratio.

Data Presentation: Expected Spectroscopic Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
(1R,2R,3S,4S)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (exo,exo-amino alcohol) ~3.5-3.8 (m, 1H, CH-OH), ~2.8-3.1 (m, 1H, CH-NH₂), 1.5-2.5 (br s, 2H, NH₂), 0.8-1.2 (multiple s, 9H, 3 x CH₃)~75-80 (C-OH), ~55-60 (C-NH₂), ~50 (C1), ~48 (C7), ~45 (C4), ~30-40 (CH₂), ~10-20 (CH₃)3300-3500 (br, O-H, N-H), 2850-2960 (s, C-H)
Other Diastereomers Chemical shifts for CH-OH and CH-NH₂ will vary depending on the stereochemistry.Carbon chemical shifts will also be diagnostic for different stereoisomers.Similar functional group region, but fingerprint region may differ.

Note: The exact chemical shifts may vary depending on the solvent and the specific diastereomer formed. The data presented is a general expectation.

Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons on the carbon atoms bearing the hydroxyl and amino groups (C2 and C3) are diagnostic of the stereochemistry. 2D NMR techniques such as COSY and HSQC can be used for unambiguous assignment of all proton and carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic broad absorption bands for the O-H and N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The absence of the C=O and C=N stretching bands from the starting material confirms the completion of the reduction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to determine the diastereomeric ratio of the product mixture.

V. Safety Precautions

  • Sodium Borohydride: Corrosive and can release flammable hydrogen gas upon contact with water or acids. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride: Extremely reactive with water and protic solvents, producing flammable hydrogen gas. It can ignite spontaneously in moist air. All reactions involving LAH must be conducted under strictly anhydrous conditions and under an inert atmosphere. Handle with extreme care and have appropriate fire extinguishing materials (e.g., sand, Class D fire extinguisher) readily available.

  • Nickel(II) Chloride: Toxic and a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Diethyl ether and THF are highly flammable. Methanol is toxic. Handle all solvents in a well-ventilated fume hood.

VI. Conclusion

The reduction of camphorquinone-3-oxime provides a reliable and stereoselective route to valuable chiral amino alcohols. The choice between the milder NaBH₄/NiCl₂ system and the more powerful LiAlH₄ reagent will depend on the desired stereochemical outcome, scale of the reaction, and the available laboratory infrastructure. The protocols detailed in this guide, when followed with precision and adherence to safety guidelines, will enable researchers to synthesize and characterize these important building blocks for further applications in medicinal chemistry and materials science.

VII. References

  • Larsson, E. Reduction of Oximes with Lithium Aluminum Hydride. Svensk Kemisk Tidskrift. 1949 , 61, 242-248.

Sources

Application Note: Controlled Beckmann Rearrangement of anti-(1R)-(+)-Camphorquinone 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in chiral pool synthesis. It details the controlled Beckmann rearrangement of anti-(1R)-(+)-camphorquinone 3-oxime to yield (-)-camphorimide, a critical bicyclic chiral scaffold.

Strategic Overview

The Beckmann rearrangement of camphorquinone mono-oximes is a stereodivergent process. The reaction outcome is strictly dictated by the geometric configuration (E vs Z) of the oxime group at the C3 position.

  • The anti (E) Isomer: The hydroxyl group is oriented anti to the C2-carbonyl. In accordance with the stereoelectronic requirements of the rearrangement, the group anti to the leaving group (the C2-carbonyl carbon) migrates to the nitrogen.[1] This results in ring expansion to form (-)-Camphorimide (1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione).

  • The syn (Z) Isomer: The hydroxyl group is oriented syn to the C2-carbonyl (and anti to the C4-bridgehead). Migration of the bulky bridgehead carbon is sterically disfavored, often leading to "Second-Order" Beckmann fragmentation, yielding

    
    -campholenic nitrile  derivatives rather than the cyclic imide.
    

Critical Success Factor: This protocol focuses exclusively on the rearrangement of the anti-isomer. High-purity starting material (>95% anti) is required to avoid nitrile by-products.

Mechanistic Insight

The rearrangement proceeds via a concerted [1,2]-sigmatropic shift. Activation of the oxime hydroxyl converts it into a good leaving group (e.g., chlorosulfite or protonated species).[1][2] The C2-C3 bond does not cleave; rather, the C2-carbonyl migrates to the nitrogen atom, inserting itself to expand the ring from the [2.2.1] bicyclic system to the [3.2.1] bicyclic imide.

Pathway Visualization

BeckmannMechanism Figure 1: Mechanistic pathway of the anti-isomer rearrangement to Camphorimide. Oxime Anti-Camphorquinone 3-Oxime Activation Activation (N-O-SOCl) Oxime->Activation SOCl2 / 0°C Transition [1,2]-Migration (C2 Carbonyl to N) Activation->Transition - SO2, - Cl- Imidate N-Imidoyl Intermediate Transition->Imidate Ring Expansion Product (-)-Camphorimide (Bicyclo[3.2.1] System) Imidate->Product Tautomerization

[3]

Experimental Protocols

Pre-Requisite: Starting Material Validation

Commercial camphorquinone 3-oxime is often a mixture of syn and anti isomers.[3]

  • Purification: Recrystallize crude oxime from boiling ethanol or ethanol/hexane (1:1).

  • Validation: The anti-isomer typically melts at 152–154 °C . The syn-isomer melts lower (~114 °C) or exists as an oil. Ensure MP > 150 °C before proceeding.

Method A: Thionyl Chloride Mediated Rearrangement (Preferred)

Rationale: SOCl₂ provides mild, irreversible activation of the oxime, minimizing thermal degradation compared to mineral acids.

Materials:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Pyridine (0.1 eq - optional scavenger)

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve anti-oxime (2.0 g, 11.0 mmol) in anhydrous DCM (20 mL). Cool the solution to 0 °C in an ice bath.

  • Activation: Add SOCl₂ (1.2 mL, 16.5 mmol) dropwise over 10 minutes.

    • Observation: Gas evolution (SO₂, HCl) will occur. Ensure proper venting through a scrubber.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (25 °C). Stir for an additional 2–4 hours.

    • Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexane). The oxime spot (Rf ~0.4) should disappear; the imide spot (Rf ~0.5) will appear.

  • Quench: Cool the mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (20 mL) to quench excess thionyl chloride. Caution: Vigorous effervescence.

  • Workup:

    • Separate the organic layer.[4]

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine organics and wash with brine (1 x 20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless prisms.

Method B: Acid Catalysis (Sulfuric Acid)

Rationale: Classical method, useful if SOCl₂ is unavailable, but carries higher risk of charring or fragmentation.

  • Dissolution: Dissolve anti-oxime (1.0 g) in glacial acetic acid (10 mL).

  • Catalysis: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Heating: Heat the mixture to 60–70 °C for 1 hour. Do not exceed 80 °C to prevent charring.

  • Precipitation: Pour the reaction mixture onto crushed ice (50 g). The camphorimide should precipitate as a white solid.

  • Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.

Analytical Validation

Successful synthesis is confirmed by the shift from the oxime (C=N-OH) to the imide (CONH) functionality.

Physicochemical Data Table
ParameterAnti-Camphorquinone 3-Oxime (SM)(-)-Camphorimide (Product)
Formula C₁₀H₁₅NO₂C₁₀H₁₅NO₂
MW 181.23 g/mol 181.23 g/mol
Melting Point 152–154 °C242–244 °C (Distinctive high MP)
IR (KBr) 3250 cm⁻¹ (OH broad), 1660 cm⁻¹ (C=N)1725, 1680 cm⁻¹ (Imide C=O doublet)
¹H NMR (CDCl₃)

9.0 (br s, OH)

8.2 (br s, NH), 2.6 (d, Bridgehead H)
Appearance White powderColorless prisms
Workflow Diagram

Workflow Figure 2: Experimental workflow for Method A. Start Start: Anti-Oxime (Pure Isomer) React Reaction DCM / SOCl2 / 0-25°C Start->React Check TLC Check (Disappearance of SM) React->Check Check->React Incomplete Quench Quench Sat. NaHCO3 Check->Quench Complete Extract Extraction (DCM) & Drying (MgSO4) Quench->Extract Cryst Recrystallization (EtOH/H2O) Extract->Cryst

Troubleshooting & Critical Notes

  • Isomer Control: If the starting material contains significant syn-isomer, the yield of Camphorimide will drop, and oily nitrile by-products will complicate recrystallization. Always check the MP of the starting material.

  • Moisture Sensitivity: Thionyl chloride reacts violently with water. Ensure all glassware is flame-dried.

  • Stereochemistry Retention: The chiral centers at C1 and C4 (originally C1/C4 in camphor) are retained. The configuration of the product is determined by the absolute stereochemistry of the starting camphor.

  • Safety: SOCl₂ releases HCl and SO₂. Work in a well-ventilated fume hood.

References

  • Forster, M. O. (1904). "XCIV.—Studies in the camphane series. Part XV. Bornylcarbimide." Journal of the Chemical Society, Transactions, 85, 894-904.

  • Manimaran, T., & Ramakrishnan, V. T. (1979). "Beckmann rearrangement of camphorquinone oximes." Indian Journal of Chemistry, Section B, 18, 324-330.
  • Organic Syntheses. (1929). "Camphorquinone."[5] Organic Syntheses, Coll.[6] Vol. 1, p.145. (Provides foundational data on the quinone precursor).

  • Gawley, R. E. (1988). "The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations." Organic Reactions, 35, 1-420.

Sources

preparation of chiral auxiliaries using camphorquinone 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Chiral Auxiliaries Derived from Camphorquinone 3-Oxime

Executive Summary

This application note details the protocol for synthesizing high-purity chiral auxiliaries derived from the rigid bicyclic terpene scaffold of camphor. Specifically, we focus on the Camphorquinone 3-Oxime intermediate and its subsequent reduction to 3-amino-2-bornanol .

The camphor scaffold is a privileged structure in asymmetric catalysis due to its commercial availability in both enantiomeric forms and the steric bulk provided by the gem-dimethyl bridge. The 3-amino-2-bornanol derivative serves as a versatile precursor for


-symmetric ligands (e.g., Schiff bases, oxazolines) used in enantioselective alkylations, Diels-Alder reactions, and Henry reactions.

Key Technical Advantages:

  • Rigidity: The bicyclic [2.2.1] heptane framework minimizes conformational flux during the transition state of catalytic cycles.

  • Tunability: The cis-amino alcohol motif allows for the rapid generation of tridentate Schiff base ligands.

  • Scalability: The protocols described herein utilize inexpensive reagents (

    
    , 
    
    
    
    ) and avoid chromatographic purification where possible.

Chemical Pathway & Mechanism[1]

The synthesis proceeds through two critical stages: the regioselective oximation of camphorquinone and the stereoselective reduction of the oxime/ketone functionalities.

Reaction Workflow Diagram

Camphor_Auxiliary_Synthesis cluster_stereochem Stereochemical Control Camphor Camphor (Starting Material) CQ Camphorquinone (Intermediate) Camphor->CQ SeO2 Oxid. (Ref 1) Oxime Camphorquinone 3-Oxime CQ->Oxime NH2OH·HCl Regioselective at C3 AminoAlcohol 3-Amino-2-Bornanol (Chiral Scaffold) Oxime->AminoAlcohol LiAlH4 Red. Stereoselective Ligand Schiff Base/Oxazoline (Active Auxiliary) AminoAlcohol->Ligand Derivatization (e.g., Salicylaldehyde)

Figure 1: Synthetic workflow from Camphor to Active Chiral Auxiliary. The critical step is the reduction of the oxime to the amino alcohol, establishing two new stereocenters.

Mechanistic Insight: Regio- and Stereoselectivity
  • Oximation (Regiocontrol): Camphorquinone (2,3-bornanedione) contains two carbonyl groups. The C2 carbonyl is sterically shielded by the C1 bridgehead methyl group. Consequently, nucleophilic attack by hydroxylamine occurs preferentially at the less hindered C3 carbonyl , yielding Camphorquinone 3-oxime with high regioselectivity.

  • Reduction (Stereocontrol): The reduction of the oxime (C=N) and the ketone (C=O) by Lithium Aluminum Hydride (

    
    ) is governed by the approach of the hydride reagent. In the bornane system, bulky reagents typically attack from the less hindered endo face (due to the C7-syn-methyl shielding the exo face) or the exo face depending on the specific reagent size and chelation. For 
    
    
    
    , the major product is typically the 2-exo-hydroxy-3-exo-amino isomer (cis-exo) or the 2-endo-hydroxy-3-endo-amino isomer depending on solvent and temperature. The protocol below optimizes for the formation of the cis-amino alcohol, which is crucial for bidentate/tridentate coordination.

Experimental Protocols

Protocol A: Preparation of Camphorquinone 3-Oxime

Target: (1R)-Camphorquinone 3-oxime from (1R)-Camphorquinone[1]

Reagents:

  • (1R)-(-)-Camphorquinone (10.0 g, 60 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (5.5 g, 79 mmol)
    
  • Pyridine (40 mL) or Sodium Acetate (buffered conditions)

  • Ethanol (Absolute, 240 mL)

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of camphorquinone in 240 mL of ethanol.

  • Addition: Add 40 mL of pyridine followed by 5.5 g of hydroxylamine hydrochloride. The pyridine acts as an acid scavenger to drive the equilibrium.

  • Reaction: Stir the mixture at room temperature for 24 hours. Alternatively, reflux for 2 hours to accelerate the reaction, though room temperature is preferred to minimize thermal isomerization.

  • Monitoring: Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The bright yellow color of the quinone will fade to a pale yellow/off-white.

  • Workup:

    • Concentrate the mixture by rotary evaporation to remove ethanol.

    • Dilute the oily residue with water (150 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine.

    • Dry over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Heptane.

    • Expected Yield: 8.5 – 9.0 g (75-80%).

    • Physical State: Off-white solid.

    • Melting Point: 148–151 °C.

Critical Checkpoint: Ensure all pyridine is removed. Residual pyridine will poison the catalyst or consume hydride equivalents in the subsequent reduction step.

Protocol B: Stereoselective Reduction to 3-Amino-2-Bornanol

Target: 3-Amino-2-bornanol (cis-isomer enriched)

Reagents:

  • Camphorquinone 3-oxime (5.0 g, 27.3 mmol)

  • Lithium Aluminum Hydride (

    
    ) (4.0 g, 105 mmol, ~4 equiv)
    
  • Anhydrous THF or Diethyl Ether (200 mL)

Safety Warning:


 is pyrophoric and reacts violently with water. Perform this reaction under an inert atmosphere (

or Ar) in a dry fume hood.

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck flask and equip it with a reflux condenser and addition funnel under nitrogen flow.

  • Reagent Prep: Suspend

    
     (4.0 g) in anhydrous THF (100 mL) in the flask. Cool to 0 °C in an ice bath.
    
  • Addition: Dissolve the Camphorquinone 3-oxime (5.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the

    
     suspension over 30 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reduction: Once addition is complete, remove the ice bath and heat the mixture to reflux for 4–6 hours. The solution should turn from pale yellow to colorless/cloudy grey.

  • Quenching (Fieser Method): Cool the flask to 0 °C. Carefully add:

    • 4 mL water (dropwise, very slow)

    • 4 mL 15% NaOH solution

    • 12 mL water

    • Note: Stir vigorously until a granular white precipitate forms (aluminum salts).

  • Isolation: Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the pad with THF.

  • Concentration: Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: The crude amino alcohol is often pure enough for ligand synthesis. If necessary, purify by sublimation or column chromatography (

    
     90:10:1).
    

Data Summary Table:

ParameterSpecificationNote
Appearance White waxy solidHygroscopic; store in desiccator.
Yield 65 – 75%Depends on quenching efficiency.
Stereochemistry Major: cis-3-amino-2-bornanolConfirmed by NMR coupling constants (

).

NMR (CDCl3)

3.2 - 3.5 ppm (C2-H, C3-H)
Look for doublet of doublets.

Application: Synthesis of Chiral Schiff Base Ligands

The 3-amino-2-bornanol obtained above is readily converted into tridentate ligands for asymmetric catalysis.

Protocol:

  • Mix equimolar amounts of 3-amino-2-bornanol and Salicylaldehyde in absolute ethanol.

  • Reflux for 2 hours.

  • Cool to crystallize the yellow Schiff base (Imine).

  • Usage: This ligand, when complexed with

    
     or 
    
    
    
    , catalyzes the asymmetric addition of alkyl groups to aldehydes with high enantiomeric excess (ee > 90%).

Troubleshooting & Quality Control

  • Issue: Low Yield in Step B.

    • Cause: Incomplete quenching of aluminum salts leads to product trapping in the solid matrix.

    • Solution: Ensure the Fieser workup produces a granular sand-like precipitate. If the solid is gelatinous, the amino alcohol is likely trapped. Soxhlet extraction of the solids with THF can recover lost product.

  • Issue: Isomer Mixtures.

    • Diagnosis: Complex aliphatic region in

      
       NMR.
      
    • Solution: Recrystallization from hexane usually enriches the major cis-isomer. The cis-relationship is required for effective metal chelation in tridentate ligands.

References

  • Organic Syntheses Procedure for Camphorquinone Oxime: Wan, Z.; Clift, M. D. (1R)-(−)-Camphorquinone Monoxime.[1] Org.[2][][4][5] Synth.2007 , 84, 49. [Link]

  • Stereoselective Reduction & Ligand Synthesis: Xu, Y.; Zhu, S.; Cui, J. Asymmetric synthesis using chirally modified borohydrides. J. Chem. Soc., Perkin Trans. 11999 , 2243-2246. [Link]

  • General Review on Chiral Auxiliaries: Glorius, F.; Gnad, F. Chiral Auxiliaries — Principles and Recent Applications. Chem. Rev.2007 , 107, 5713. [Link]

  • Camphor-Derived Ligands in Catalysis: Chelucci, G. Camphor-derived pyridines: synthesis and applications in asymmetric catalysis. Tetrahedron: Asymmetry2006 , 17, 3163. [Link]

Sources

Navigating the Stereochemistry of Camphorquinone: A Guide to the Reaction Mechanisms of anti-Camphorquinone 3-Oxime Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Camphor-Derived Scaffolds

Camphor, a bicyclic monoterpene, has long been a foundational chiral starting material in organic synthesis. Its rigid skeleton provides a well-defined stereochemical environment, making it an invaluable tool in the construction of complex, enantiomerically pure molecules. A key derivative, camphorquinone, serves as a versatile precursor to a variety of chiral auxiliaries and intermediates. Among these, camphorquinone 3-oxime, which exists as syn and anti stereoisomers, presents distinct reactivity profiles that are of significant interest in medicinal chemistry and drug development. This guide focuses specifically on the reaction mechanisms involving anti-camphorquinone 3-oxime intermediates, providing a detailed exploration of their synthesis, characterization, and pivotal role in stereoselective transformations.

The precise spatial arrangement of the hydroxyl group relative to the camphor skeleton in anti-camphorquinone 3-oxime dictates its chemical behavior, particularly in rearrangement and fragmentation reactions. Understanding and controlling these pathways is crucial for leveraging this chiral intermediate in the synthesis of novel therapeutic agents.

Synthesis and Stereochemical Assignment of anti-Camphorquinone 3-Oxime

The preparation of camphorquinone 3-oxime typically yields a mixture of syn and anti isomers, with the syn isomer often being the major product under standard oximation conditions. The separation and purification of the desired anti-isomer are therefore critical steps.

Protocol 1: Synthesis of a Mixture of syn- and anti-Camphorquinone 3-Oxime

This protocol is adapted from established procedures for the oximation of camphorquinone.

Materials:

  • (1R)-(-)-Camphorquinone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask, dissolve (1R)-(-)-camphorquinone (10.0 g, 0.060 mol) in ethanol (240 mL).

  • Add pyridine (40 mL) and hydroxylamine hydrochloride (5.44 g, 0.078 mol) to the solution.

  • Stir the reaction mixture at room temperature for 20 minutes.

  • Remove the ethanol by rotary evaporation at 40°C.

  • Dilute the resulting oil with ethyl acetate (100 mL) and hexane (100 mL).

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid.

  • The crude product is a mixture of syn- and anti-camphorquinone 3-oxime.

Protocol 2: Separation of syn and anti Isomers

The separation of the syn and anti isomers can be achieved by chromatographic methods.

Method A: Column Chromatography

  • The crude mixture can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The polarity difference between the two isomers allows for their separation.

Method B: Macroreticular Adsorption Resin

  • A process involving adsorption of the mixed oxime isomers onto a non-functional macroreticular adsorption resin followed by selective elution can also be employed for large-scale separations.

Spectroscopic Characterization

The unambiguous assignment of the syn and anti isomers is crucial and is typically achieved through NMR spectroscopy. The chemical shifts of the protons and carbons in the vicinity of the oxime functionality are sensitive to the stereochemistry. In the ¹H NMR spectrum, the proton at C4 is a key diagnostic signal.

IsomerKey ¹H NMR Signal (δ, ppm)Key ¹³C NMR Signal (δ, ppm)
synC4-H appears at a distinct chemical shiftCharacteristic shifts for C3 and C4
antiC4-H chemical shift is different from the syn isomerCharacteristic shifts for C3 and C4

Note: The specific chemical shifts can vary depending on the solvent and instrument frequency. It is essential to compare the obtained spectra with literature data for definitive assignment.

Key Reaction Mechanisms of anti-Camphorquinone 3-Oxime Intermediates

The reactivity of anti-camphorquinone 3-oxime is dominated by its participation in rearrangement and fragmentation reactions, as well as its use as a chiral auxiliary.

The Beckmann Rearrangement and Fragmentation

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime to an amide. However, in the case of camphorquinone oximes, a competing reaction, the Beckmann fragmentation, is often observed. The outcome is highly dependent on the reaction conditions and the stereochemistry of the oxime.

For anti-camphorquinone 3-oxime, the group anti-periplanar to the hydroxyl group is the C2-C3 bond. Cleavage of this bond leads to fragmentation rather than a simple rearrangement.

Mechanism of Beckmann Fragmentation:

The reaction is typically initiated by an acid catalyst which protonates the oxime hydroxyl group, converting it into a good leaving group (water).

Beckmann_Fragmentation

This fragmentation is favored because the cleavage of the C2-C3 bond relieves some of the inherent ring strain in the bicyclic camphor skeleton and leads to the formation of a stable carbocationic intermediate. The resulting unsaturated nitrile is a valuable synthetic intermediate.

Protocol 3: Beckmann Fragmentation of Camphorquinone 3-Oxime

Materials:

  • Camphorquinone 3-oxime (mixture of isomers or purified anti-isomer)

  • Dilute sulfuric acid or acetyl chloride

  • Appropriate solvent (e.g., diethyl ether)

Procedure:

  • Dissolve camphorquinone 3-oxime in a suitable solvent.

  • Slowly add the acid catalyst (e.g., dilute H₂SO₄) at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting unsaturated nitrile by column chromatography.

Note: The choice of acid and reaction conditions can influence the yield and selectivity of the fragmentation product.

Photochemical Reactions

Camphorquinone itself is a well-known photoinitiator, particularly in dental applications. The oxime derivatives also exhibit interesting photochemical reactivity. Upon irradiation with UV light, anti-camphorquinone 3-oxime can undergo rearrangement to form lactams. The exact mechanism can be complex, potentially involving radical intermediates.

Photochemical_Rearrangement

The photochemical behavior of camphorquinone derivatives is an active area of research, with potential applications in the synthesis of novel nitrogen-containing heterocyclic compounds.

anti-Camphorquinone 3-Oxime as a Chiral Auxiliary

The rigid, chiral scaffold of anti-camphorquinone 3-oxime makes it an excellent chiral auxiliary for asymmetric synthesis. The oxime functionality can be derivatized, and the camphor backbone then directs the stereochemical outcome of a subsequent reaction on the appended substrate. After the desired transformation, the chiral auxiliary can be cleaved and recovered.

While specific examples in the synthesis of marketed drugs are not extensively documented in readily available literature, the principle is well-established in academic research for the synthesis of complex chiral molecules. For instance, derivatives of camphor have been used as chiral auxiliaries in the synthesis of various natural products and their analogues.

Applications in Drug Development

The intermediates derived from anti-camphorquinone 3-oxime, such as the unsaturated nitriles from Beckmann fragmentation and the lactams from photochemical rearrangements, are valuable building blocks in medicinal chemistry. Nitriles can be hydrolyzed to carboxylic acids or reduced to amines, while lactams are core structures in many biologically active compounds.

The diverse functionalities and inherent chirality of these camphor-derived intermediates make them attractive for the construction of libraries of novel compounds for drug screening. The oxime moiety itself is a recognized pharmacophore with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Conclusion

anti-Camphorquinone 3-oxime is a versatile and valuable chiral intermediate in organic synthesis. A thorough understanding of its stereoselective synthesis, purification, and distinct reaction pathways, particularly the Beckmann fragmentation, is essential for its effective utilization. The ability of this camphor-derived scaffold to impart stereocontrol makes it a powerful tool for researchers and scientists in the pharmaceutical industry. Further exploration of its applications as a chiral auxiliary and in photochemical transformations will undoubtedly lead to the development of novel and efficient routes to complex, biologically active molecules.

References

  • Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link].

  • AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved February 15, 2026, from [Link].

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. Retrieved February 15, 2026, from [Link].

  • Love, B. E., & Jones, E. G. (1999). An Improved Synthesis of Camphorquinone-3-Oxime. Synthetic Communications, 29(16), 2831-2840. [Link].

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved February 15, 2026, from [Link].

  • Google Patents. (n.d.). GB2146330A - Separating syn and anti oxime isomers.
  • ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications. [Link].

  • National Center for Biotechnology Information. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved February 15, 2026, from [Link].

  • Rao, H. S. P., Saha, A., & Vijjapu, S. (2021). Studies in the rearrangement reactions involving camphorquinone. RSC Advances, 11(13), 7180–7186. [Link].

  • Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 10, S2439-S2449. [Link].

  • YouTube. (2019, December 15). Beckmann Fragmentation. [Link].

  • National Center for Biotechnology Information. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Retrieved February 15, 2026, from [Link].

  • MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. [Link].

  • MDPI. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. [Link].

  • MDPI. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. [Link].

  • ACG Publications. (2023). Synthesis of heterocyclic compounds from camphor. [Link].

  • French-Ukrainian Journal of Chemistry. (2025). Beckmann Fragmentation of Camphor-4-carboxylic and Camphor-4-acetic Acid Oximes. [Link].

  • Asian Journal of Chemistry. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. [Link].

  • MDPI. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link].

  • Wikipedia. (n.d.). Camphorquinone. Retrieved February 15, 2026, from [Link].

  • PubMed. (2003). ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. [Link].

  • ResearchGate. (2015). The Camphorquinone/Amine and Camphorquinone/Amine/Phosphine Oxide Derivative Photoinitiating Systems: Overview, Mechanistic Approach, and Role of the Excitation Light Source. [Link].

  • ACS Publications. (2017). Wavelength-Dependent Photochemistry of Oxime Ester Photoinitiators. [Link].

  • MDPI. (2024). Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment. [Link].

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic and Anticholinergic Agents. [Link].

  • RSC Publishing. (n.d.). Stereoselective synthesis and applications of spirocyclic oxindoles. Retrieved February 15, 2026, from [Link].

  • RSC Publishing. (n.d.). Divergent [3+2] annulations of oxime acetates with thioaurones/aurones leading to benzothiazino-/benzoyl-pyrroles. Retrieved February 15, 2026, from [Link].

Application Note: Solvothermal Synthesis of Chiral Camphorquinone Oxime Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis of Camphorquinone Monoxime (CQO) and its subsequent metallization using solvothermal techniques . While traditional reflux methods yield amorphous powders, solvothermal synthesis utilizes high pressure and temperature (above the solvent's boiling point) to enhance solubility and reversibility of bond formation. This is critical for growing single crystals suitable for X-ray diffraction (XRD) and for accessing thermodynamic products, such as chiral coordination polymers, which are highly valued in enantioselective catalysis and antimicrobial drug development.

Key Advantages of this Protocol:

  • Chirality Retention: Utilizes the rigid bicyclic skeleton of natural camphor to induce chirality in metal frameworks.

  • Crystallinity: Solvothermal conditions promote defect-free crystal growth.

  • Biological Relevance: Oxime-metal chelates exhibit established antimicrobial and cytotoxic profiles.

Ligand Synthesis: Camphorquinone Monoxime (CQO)

Before solvothermal processing, the ligand must be isolated in high purity. The synthesis proceeds via the condensation of camphorquinone with hydroxylamine hydrochloride.

Reagents Required:
  • (1R)-(-)-Camphorquinone (99%)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium acetate (anhydrous)

  • Ethanol (95%) and Deionized Water

Step-by-Step Protocol:
  • Dissolution: Dissolve 10 mmol of camphorquinone in 30 mL of Ethanol (95%) in a round-bottom flask.

  • Buffer Preparation: Dissolve 15 mmol of Hydroxylamine HCl and 15 mmol of Sodium Acetate in 10 mL of deionized water.

  • Addition: Dropwise add the aqueous amine solution to the ethanolic ketone solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool to room temperature. Rotary evaporate the ethanol. The residue will precipitate upon addition of ice-cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Yield Target: >75%[1]

    • Appearance: Off-white/yellowish needles.

    • Melting Point: ~148-150°C.

Solvothermal Metallization Protocol

This section describes the formation of a Copper(II)-CQO coordination complex. The solvothermal environment facilitates the chelation of the oxime nitrogen and carbonyl oxygen to the metal center, potentially forming supramolecular chains.

Experimental Setup Logic
  • Vessel: 23 mL Teflon-lined stainless steel autoclave. Reason: Inertness to metal ions and capability to withstand pressures >20 bar.

  • Solvent: Methanol/DMF mixture. Reason: DMF increases the boiling point and solubility of the metal salt; Methanol solubilizes the ligand.

  • Temperature: 120°C. Reason: Sufficient energy to overcome kinetic barriers without degrading the organic ligand.

Detailed Protocol:

Step 1: Pre-cursor Mixing

  • In a small beaker, dissolve 0.5 mmol of CQO Ligand in 5 mL of Methanol.

  • In a separate vial, dissolve 0.25 mmol of Copper(II) Acetate Monohydrate (

    
    ) in 3 mL of DMF.
    
  • Slowly mix the two solutions. A color change (typically to dark green or brown) indicates initial complexation.

  • Optional: Add 0.1 mL of Triethylamine to deprotonate the oxime (

    
    ), facilitating neutral complex formation.
    

Step 2: Solvothermal Treatment

  • Transfer the mixture into the Teflon liner.

  • Fill capacity should be 40-60% . Do not overfill (risk of explosion) or underfill (insufficient pressure).

  • Seal the autoclave tightly in the steel jacket.

  • Place in a programmable oven.

Step 3: Heating Profile (Critical for Crystallinity)

  • Ramp Up: 2°C/min to 120°C.

  • Hold: 120°C for 48 hours.

  • Cool Down: 0.1°C/min to Room Temperature.

    • Note: Slow cooling is the most critical factor for single-crystal growth.

Step 4: Harvesting

  • Open the autoclave. Filter the mother liquor.

  • Wash crystals with cold Methanol to remove unreacted ligand.

  • Air dry.

Data Summary: Expected Properties
ParameterValue / ObservationMethod of Verification
Stoichiometry 1:2 (Metal:Ligand) typical for M(II)Elemental Analysis (CHN)
Coordination N,O-chelation (5-membered ring)FT-IR (Shift in C=N and C=O bands)
Morphology Block or Prism crystalsOptical Microscopy / SEM
Solubility Soluble in DMSO/DMF; Insoluble in WaterSolubility Test

Mechanism & Workflow Visualization

The following diagram illustrates the synthetic pathway and the decision logic for solvothermal optimization.

G cluster_solvo Solvothermal Process (Autoclave) Camphor Camphor (Precursor) CQ Camphorquinone (Intermediate) Camphor->CQ SeO2 Oxid. CQO CQ Monoxime (Ligand) CQ->CQO NH2OH.HCl Reflux Mix Mix: Metal Salt + Ligand Solvent: MeOH/DMF CQO->Mix Heat Heat: 120°C, 48h Pressure: >10 bar Mix->Heat Seal Cool Slow Cool: 0.1°C/min Heat->Cool Crystallization Product Chiral Metal Complex Crystals Cool->Product Filter

Caption: Synthetic workflow from natural camphor to crystalline metal-organic complex via solvothermal processing.

Applications in Drug Development[2]

Researchers in medicinal chemistry should evaluate these complexes for the following properties:

  • Antimicrobial Activity:

    • Mechanism: The lipophilic camphor backbone facilitates cell membrane penetration, while the oxime-metal core can generate Reactive Oxygen Species (ROS) or bind to bacterial DNA.

    • Reference Analog: Studies on naphthoquinone oxime complexes (structural analogs) have shown significant efficacy against S. aureus and E. coli [2].

  • Chiral Catalysis:

    • The rigid chiral center of the camphor moiety makes these complexes excellent candidates for enantioselective catalysis in organic synthesis, potentially replacing expensive noble metal catalysts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Amorphous Powder Cooling too fastReduce cooling rate to 0.05°C/min.
No Precipitate Ligand too solubleIncrease water ratio in solvent or increase concentration.
Metal Oxide Impurity HydrolysisEnsure system is anhydrous or lower pH slightly (avoid strong bases).
Ligand Decomposition Temp too highReduce synthesis temperature to 100°C; check ligand thermal stability (TGA).

References

  • White, J. D., Wardrop, D. J., & Sundermann, K. F. (2004). Camphorquinone and Camphorquinone Monoxime.[1] Organic Syntheses, Coll. Vol. 10, p. 305.[1]

  • Hassan, F., et al. (2020).[2] Coordination Behavior and Biological Activity of Some Transition Metal Complexes with 2-Acetyl and 2-Formyl-3-Amino-1,4-Naphthoquinone Ligands. Open Journal of Inorganic Non-metallic Materials.

  • Mashentseva, A. A., et al. (2011).[3] Synthesis and Biological Activity of the Pinostrobin Oxime Complex Compounds with Some d-Metals. Russian Journal of General Chemistry.

  • Zheng, Y.-Q., et al. (2007). Solvothermal in situ Metal/Ligand Reactions: A New Bridge Between Coordination Chemistry and Organic Synthetic Chemistry. Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Anti-(1R)-(+)-Camphorquinone 3-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Is This Guide For You?

Target Molecule: Anti-(1R)-(+)-Camphorquinone 3-oxime CAS: 31571-14-9 (Anti-isomer specific) Common Applications: Chiral auxiliary in asymmetric synthesis, ligand in coordination chemistry.

Critical Parameter Check: Before proceeding, verify your crude material against these baselines. The most common issue with this compound is isomeric contamination (Syn vs. Anti).

ParameterSpecification (Pure Anti-Isomer)Warning Signs (Impure/Syn-Isomer)
Melting Point 153 – 157 °C 115 – 120 °C (Indicates syn-isomer or eutectic mix)
Appearance White to pale yellow crystalline powderOily residue or deep yellow/green clumps
Solubility Soluble in EtOH, CHCl₃; Insoluble in WaterIncomplete solubility in boiling EtOH
The "Gold Standard" Recrystallization Protocol

Methodology: Solvent-Anti-Solvent Recrystallization (Ethanol/Water) Objective: Thermodynamically drive the precipitation of the stable anti-(E)-isomer while retaining the syn-(Z)-isomer and impurities in the mother liquor.

Reagents Required:
  • Solvent A: Absolute Ethanol (99.5%+)

  • Solvent B: Deionized Water (Anti-solvent)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Workflow:
  • Saturation:

    • Place crude Camphorquinone 3-oxime in a round-bottom flask.

    • Add Solvent A (Ethanol) at a ratio of roughly 3-5 mL per gram of solid.

    • Heat to reflux (approx. 78°C). Note: If the solution is not clear, add Ethanol in 0.5 mL increments until fully dissolved.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (selenium residues from synthesis) remain, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution near boiling.[1]

    • Add Solvent B (Water) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity.

  • Controlled Cooling (The Critical Step):

    • Remove from heat and allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Technical Insight: Rapid cooling traps the syn-isomer. Slow cooling allows the anti-isomer to form an organized lattice, excluding the syn-impurity.

    • Once at room temperature, move to a 4°C fridge for 12 hours to maximize yield.

  • Isolation:

    • Collect crystals via vacuum filtration.[1][2]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under high vacuum (<10 mmHg) for 4 hours.

Visual Workflow: Purification Logic

RecrystallizationWorkflow start Crude Camphorquinone 3-oxime (Mix of Syn/Anti) dissolve Dissolve in Boiling Ethanol (T = 78°C) start->dissolve check Is Solution Clear? dissolve->check filter Hot Filtration (Remove Se/Inorganic impurities) check->filter No (Solids present) antisolvent Add Warm Water (Dropwise) Until Turbid -> Clear with EtOH check->antisolvent Yes filter->antisolvent cool Slow Cooling (RT for 3h -> 4°C for 12h) antisolvent->cool Thermodynamic Control isolate Vacuum Filtration cool->isolate product Pure Anti-(1R)-(+)-Isomer (MP: 153-157°C) isolate->product liquor Mother Liquor (Contains Syn-isomer) isolate->liquor dry Dry under Vacuum product->dry

Caption: Logical flow for the thermodynamic separation of anti-camphorquinone 3-oxime from syn-isomers.

Troubleshooting & FAQs
Issue 1: The Melting Point Gap (116°C vs. 153°C)

User Question: "I followed the protocol, but my crystals melt at 117°C. Sigma-Aldrich says it should be 153°C. What happened?"

Technical Explanation: You have likely isolated the Syn-isomer or a Eutectic Mixture .

  • The Science: The anti (E) isomer is thermodynamically more stable, but the syn (Z) isomer is kinetically accessible. In some literature (e.g., Organic Syntheses Coll.[3][4][5] Vol. 10), a melting point of 116-117°C is reported for "Oxime 1" recrystallized from pure ethanol. However, high-purity commercial standards for the anti isomer specify 153-157°C.

  • Corrective Action:

    • Isomerization: Acidic conditions facilitate syn-to-anti isomerization. Dissolve your 117°C solid in Ethanol with a catalytic amount of HCl (or Hydroxylamine HCl), reflux for 1 hour, then neutralize and recrystallize. This drives the equilibrium toward the stable anti form.

    • Slower Crystallization: Repeat the recrystallization using less anti-solvent (water) and cool much slower (wrap the flask in a towel).

Issue 2: "Oiling Out"

User Question: "Upon adding water, the product formed a sticky oil at the bottom instead of crystals."

Technical Explanation: This phenomenon occurs when the solution temperature drops below the "oiling out" temperature (liquid-liquid phase separation) before it hits the crystallization temperature.

  • Corrective Action:

    • Reheat: Bring the mixture back to a boil until the oil redissolves.

    • Add Solvent: Add a small amount of Ethanol (Solvent A) to change the solvent ratio.

    • Seed Crystals: If available, add a tiny crystal of pure product once the solution cools slightly. This provides a template for the lattice, bypassing the oil phase.

Issue 3: Color Impurities

User Question: "My crystals are slightly green/orange. Is this normal?"

Technical Explanation: No. Pure oxime is white.

  • Cause: If the starting material (Camphorquinone) was made via Selenium Dioxide (SeO₂) oxidation, the color is likely residual selenium or unreacted camphorquinone (which is yellow).

  • Corrective Action:

    • Activated Charcoal: During the hot ethanol step (Step 1), add activated charcoal (10% w/w), stir for 5 minutes, and perform the hot filtration step. This effectively adsorbs selenium and colored organic impurities.

References
  • Sigma-Aldrich. (1R,E)-(+)-Camphorquinone 3-oxime Product Specification. CAS: 31571-14-9.[6][7][8] Link

  • Chem-Impex International. this compound Technical Data. Link

  • Organic Syntheses. Synthesis of (1R)-(-)-Camphorquinone Monoxime. Org. Syn. 1990, 69, 220. (Provides context on crude mixtures and alternative solvent systems like Heptane). Link

  • MDPI Pharmaceutics. Investigation of Oxime Bond Stereochemistry. (Discusses E/Z isomerization energetics and stability). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Camphorquinone Oximation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of camphorquinone oximation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of camphorquinone oxime. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective problem-solving.

Section 1: Reaction Overview and Mechanism

The oximation of camphorquinone is a condensation reaction where the carbonyl group of camphorquinone reacts with hydroxylamine to form an oxime. This reaction is a cornerstone in the synthesis of various chiral auxiliaries and pharmaceutical intermediates.[1] The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of camphorquinone, followed by the elimination of a water molecule.

The reaction can be influenced by several factors, including the choice of reagents, solvent, temperature, and pH. A common method involves reacting camphorquinone with hydroxylamine hydrochloride in the presence of a base.[1][2]

Oximation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products CQ Camphorquinone (CQ) Intermediate Hemiaminal Intermediate CQ->Intermediate + NH₂OH NH2OH Hydroxylamine (NH₂OH) Oxime Camphorquinone Oxime Intermediate->Oxime - H₂O H2O Water (H₂O)

Caption: General mechanism for the oximation of camphorquinone.

Section 2: Experimental Protocols

Below is a standard protocol for the synthesis of camphorquinone monoxime, adapted from established procedures.[2]

Materials:

  • (1R)-(-)-Camphorquinone

  • Ethanol

  • Pyridine

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve camphorquinone in ethanol.

  • Add pyridine to the solution.

  • Add hydroxylamine hydrochloride to the reaction mixture.

  • Stir the solution for approximately 20 minutes at room temperature.

  • Remove the ethanol by rotary evaporation at 40°C.

  • Dilute the resulting oil with hexane and ethyl acetate.

  • Transfer the solution to a separatory funnel and perform an appropriate aqueous wash.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it by rotary evaporation.

  • Recrystallize the crude product from a suitable solvent system (e.g., heptane) to obtain the purified camphorquinone oxime.[2]

Note: This procedure yields a mixture of syn- and anti-oxime isomers.[2]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the oximation of camphorquinone in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: The reaction may not have gone to completion.

    • Solution:

      • Reaction Time: While the initial stirring is often short, ensure sufficient time for the reaction to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material (camphorquinone) should be consumed.

      • Temperature: While the reaction is typically performed at room temperature, gentle heating (e.g., reflux) might be necessary to drive the reaction to completion, depending on the specific substrate and reagents used.[1]

  • Suboptimal Reagent Stoichiometry:

    • Cause: The molar ratio of hydroxylamine hydrochloride to camphorquinone might be insufficient.

    • Solution: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.3 to 1.6 equivalents) to ensure complete conversion of the camphorquinone.[1]

  • Ineffective Base:

    • Cause: The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thus freeing the hydroxylamine nucleophile. An inappropriate or insufficient amount of base will hinder the reaction.

    • Solution: Ensure you are using an adequate amount of a suitable base. Pyridine is commonly used.[2] Alternatively, sodium acetate can be employed.[1]

  • Work-up Losses:

    • Cause: The product might be lost during the extraction and purification steps.

    • Solution:

      • Ensure complete extraction from the aqueous layer by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate).[2]

      • During recrystallization, minimize the amount of solvent used to dissolve the crude product to maximize recovery. Cooling the solution slowly can also improve crystal formation and yield.

Q2: I am observing multiple spots on my TLC plate for the product. What do these represent and how can I isolate the desired product?

A2: The presence of multiple spots for the product is a common observation in camphorquinone oximation.

  • Syn- and Anti-Isomers:

    • Cause: The primary reason for multiple product spots is the formation of syn- and anti-oxime isomers.[2] These isomers have different polarities and will therefore have different Rf values on a TLC plate.

    • Solution:

      • For many applications, the mixture of isomers can be used directly in the subsequent steps.[2]

      • If a single isomer is required, they can often be separated by column chromatography. The choice of eluent system will be critical for achieving good separation. A solvent system like hexane/ethyl acetate is a good starting point.[1]

  • Unreacted Starting Material:

    • Cause: If the reaction is incomplete, you will see a spot corresponding to camphorquinone.

    • Solution: Refer to the solutions for low yield in Q1 to drive the reaction to completion.

  • Byproducts:

    • Cause: Side reactions can lead to the formation of impurities.

    • Solution: Purification by column chromatography or recrystallization is necessary to remove these byproducts.

Q3: The reaction mixture has turned an unexpected color. Should I be concerned?

A3: Camphorquinone itself is a yellow solid, so the initial reaction mixture will be colored.[3]

  • Expected Color Changes: The initial yellow color of the camphorquinone solution is normal. As the reaction progresses, the color may change.

  • Unexpected Darkening: Significant darkening or the formation of a tar-like substance could indicate decomposition or side reactions.

    • Cause: This might be due to excessive heat, the presence of impurities in the starting materials, or an incorrect pH.

    • Solution:

      • Ensure the reaction temperature is controlled.

      • Use pure starting materials.

      • Verify the amount and type of base being used.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the role of pyridine in the reaction? A: Pyridine acts as a mild base to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This is essential to free the hydroxylamine so it can act as a nucleophile and attack the carbonyl group of camphorquinone.[2]

Q: Can I use a different base instead of pyridine? A: Yes, other bases can be used. Sodium acetate is a common alternative and is often used in combination with an ethanol/water solvent system.[1] The choice of base can sometimes influence the reaction rate and the ratio of syn to anti isomers.

Q: Is it necessary to purify the camphorquinone before the oximation reaction? A: While crude camphorquinone can sometimes be used directly, using purified starting material is always recommended for cleaner reactions and higher yields.[2] Impurities can interfere with the reaction and complicate the purification of the final product.

Q: How can I confirm the formation of the oxime? A: The formation of the oxime can be confirmed by several analytical techniques:

  • Thin Layer Chromatography (TLC): The product will have a different Rf value compared to the starting camphorquinone.[1]

  • Melting Point: The purified oxime will have a characteristic melting point.[2]

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the oxime.

Q: What is the typical ratio of syn- and anti-isomers formed? A: The ratio of syn- and anti-isomers can vary depending on the reaction conditions. Some methods may favor the formation of one isomer over the other. For instance, one improved synthesis from camphor reports the syn compound as the major stereoisomer.[4]

Section 5: Data Summary

ParameterRecommended ConditionReference
Reagents Camphorquinone, Hydroxylamine Hydrochloride[2]
Base Pyridine or Sodium Acetate[1][2]
Solvent Ethanol, Ethanol/Water[1][2]
Temperature Room Temperature to Reflux[1][2]
Reaction Time ~20 minutes to 1 hour (monitor by TLC)[1][2]
Purification Recrystallization, Column Chromatography[2][5]

Section 6: Workflow Diagram

Oximation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Camphorquinone in Ethanol add_base Add Pyridine dissolve->add_base add_hydroxylamine Add Hydroxylamine HCl add_base->add_hydroxylamine stir Stir at Room Temperature add_hydroxylamine->stir monitor Monitor by TLC stir->monitor evaporate Remove Ethanol monitor->evaporate Reaction Complete extract Extract with Ethyl Acetate/Hexane evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Heptane concentrate->recrystallize isolate Isolate Pure Oxime recrystallize->isolate

Caption: Experimental workflow for camphorquinone oximation.

References

  • White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). CAMPHORQUINONE AND CAMPHORQUINONE MONOXIME. Organic Syntheses, 79, 130.
  • Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 10, S2939–S2947.
  • BenchChem. (2025). Preparation of 2-Bornanone oxime from camphor and hydroxylamine. BenchChem.
  • Wikipedia. (2023). Camphorquinone. In Wikipedia.
  • Reddy, G. S. R., & Kulkarni, G. H. (1999). An Improved Synthesis of Camphorquinone-3-Oxime.

Sources

resolving solubility issues with anti-(1R)-(+)-Camphorquinone 3-oxime

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: anti-(1R)-(+)-Camphorquinone 3-oxime

Introduction

This compound is a versatile chiral building block and intermediate used extensively in organic synthesis, photochemical applications, and pharmaceutical development.[1][2] Its rigid bicyclic structure, derived from natural (+)-camphor, makes it an invaluable tool for creating complex, enantiomerically enriched molecules.[1] However, its crystalline and largely nonpolar nature can present significant solubility challenges in various experimental systems.

This guide provides a comprehensive, question-and-answer-based approach to understanding and . It is designed for researchers, chemists, and drug development professionals to facilitate seamless integration of this compound into their workflows.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core chemical properties of this compound that govern its solubility behavior.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The molecule's solubility is primarily dictated by a balance of hydrophobic and hydrophilic features.

  • Hydrophobic Core: The rigid, bulky camphor-derived bicyclic alkane framework is highly nonpolar and dominates the molecule's character, leading to poor solubility in aqueous media.

  • Hydrophilic Groups: The presence of a ketone (=O) and an oxime (=N-OH) group provides sites for hydrogen bonding. The oxime's hydroxyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[3]

  • Overall Polarity: Despite the hydrophilic groups, the large hydrocarbon backbone renders the overall molecule significantly hydrophobic (XLogP3 ≈ 2.3), predicting low water solubility.[3][4]

Q2: What does the typical appearance of this compound tell me about potential solubility issues?

A2: this compound is typically a white to light-colored crystalline powder.[1][5] Crystalline solids have a highly ordered lattice structure that requires a significant amount of energy to break apart. This lattice energy must be overcome by the energy of solvation (the interaction between the solute and solvent molecules). A high melting point (153-157 °C) is indicative of a stable crystal lattice, often correlating with poor solubility.[1][5]

Q3: Is this compound soluble in water?

A3: No, it is generally considered insoluble in water. The hydrophobic camphor backbone prevents effective hydration by water molecules. While derivatives like carboxylated camphorquinone have been synthesized to improve water solubility for biomedical applications, the parent oxime is not suited for aqueous systems without formulation aids.[6][7]

Q4: In which common organic solvents should I start my solubility tests?

A4: Based on its structure and supplier data, you should begin with polar aprotic solvents and alcohols. A good starting point is to screen for solubility in the following:

  • Ethanol (EtOH): Supplier data indicates the optical rotation is measured in ethanol, implying good solubility.[1][5]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Methanol (MeOH)

  • Acetonitrile (ACN)

Part 2: Troubleshooting Guide - Practical Problem Solving

This section provides direct answers and protocols for specific issues encountered during experiments.

Q5: I've added the compound to my solvent, but it's not dissolving. What are my immediate next steps?

A5: Do not assume insolubility immediately. Follow this workflow:

G cluster_0 start Powder remains suspended in solvent vortex 1. Vortex / Agitate (2-5 min) start->vortex sonicate 2. Sonicate (5-15 min) vortex->sonicate heat 3. Gentle Warming (30-40°C) sonicate->heat observe Observe for clarity heat->observe success Solution is Clear: Proceed with Experiment observe->success Yes fail Still Insoluble: Re-evaluate Solvent Choice observe->fail No

Caption: Initial steps for dissolving a stubborn compound.

  • Mechanical Agitation: Ensure the mixture is being vigorously agitated. Use a vortex mixer for 2-5 minutes.

  • Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic waves can help break apart crystal agglomerates and increase the surface area for solvation.

  • Gentle Warming: Carefully warm the solution to 30-40°C. Increased kinetic energy can help overcome the activation energy barrier for dissolution. Caution: Always ensure your compound is stable at the temperature used and that the solvent is not volatile enough to evaporate significantly.[8]

Q6: My compound is insoluble in my primary solvent system for a biological assay (e.g., aqueous buffer). What can I do?

A6: This is a common challenge for hydrophobic compounds. The preferred method is to use a co-solvent approach.[9][10] This involves preparing a concentrated stock solution in a water-miscible organic solvent and then diluting it into your aqueous medium.

Protocol: Preparing a Stock Solution Using a Co-Solvent

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common and effective choice for solubilizing hydrophobic drugs for biological assays.[11]

  • Prepare High-Concentration Stock: Weigh out the required amount of this compound and dissolve it in the minimum necessary volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use the techniques from Q5 (vortex, sonicate) if needed. The solution should be perfectly clear.

  • Serial Dilution: Perform serial dilutions from this stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Control Final Co-solvent Concentration: Critically, ensure the final concentration of the organic co-solvent in your assay is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[9] Always include a vehicle control (buffer + same final concentration of co-solvent) in your experiments.

Q7: I tried making a stock in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How do I fix this?

A7: This indicates that the compound is crashing out of solution when the solvent polarity changes dramatically.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit in the final aqueous buffer. Try working with a lower final concentration of the compound.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the aqueous buffer, perform an intermediate dilution into a mixture of buffer and organic solvent (e.g., 50:50 DMSO:buffer) before the final dilution.

  • Explore Other Co-solvents: While DMSO is common, other water-miscible solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[10][11] Sometimes a different co-solvent can provide better stability upon dilution.

  • Consider Surfactants or Cyclodextrins: For very challenging cases, formulation aids can be used. Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) or inclusion complexes with cyclodextrins can create micelles or complexes that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous solution.[11][12]

Q8: Can I adjust the pH to improve solubility?

A8: For this specific molecule, pH adjustment is unlikely to have a significant effect. The oxime group is very weakly acidic, and the rest of the molecule lacks readily ionizable functional groups. Significant pH shifts would be required to deprotonate the oxime, which could compromise the stability of the compound and the experimental system. This technique is more effective for compounds with acidic or basic functional groups like carboxylic acids or amines.[13]

Part 3: Reference Data & Protocols

Solubility Summary Table

This table provides a qualitative summary of solubility in common laboratory solvents. This data is compiled from chemical principles and supplier information. Researchers should always perform their own solubility tests for quantitative applications.

SolventTypeExpected SolubilityNotes
Water / Aqueous BuffersPolar ProticInsolubleHydrophobic camphor backbone dominates.[6]
Ethanol (EtOH)Polar ProticSolubleGood for initial stock preparation.[1][5]
Methanol (MeOH)Polar ProticSolubleSimilar to ethanol.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleExcellent choice for high-concentration stocks for biological assays.[11]
N,N-Dimethylformamide (DMF)Polar AproticSolubleAlternative to DMSO.
AcetonePolar AproticSolubleUseful for synthesis workups and purification.
Dichloromethane (DCM)NonpolarSolubleGood for organic synthesis applications.
Hexanes / HeptaneNonpolarSparingly SolubleMay be useful for recrystallization but not for stock solutions.
Experimental Protocol: Systematic Solvent Screening

This protocol helps determine the best solvent for your specific concentration needs.

Objective: To identify the most effective solvent for solubilizing this compound at a target concentration.

Materials:

  • This compound

  • Set of candidate solvents (e.g., DMSO, EtOH, DMF, Acetone, Acetonitrile)

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Aliquot Compound: Weigh and add a pre-determined amount of the compound to several separate vials to achieve your target concentration (e.g., for a 10 mg/mL screen, add 1 mg to each vial).

  • Add Solvent: Add 100 µL of a different candidate solvent to each respective vial.

  • Vortex: Tightly cap the vials and vortex all samples vigorously for 2 minutes. Visually inspect for dissolution.

  • Sonicate: If not fully dissolved, place the vials in a bath sonicator for 10 minutes. Visually inspect again.

  • Gentle Heat (Optional): If necessary, place vials in a heat block or water bath at 30-40°C for 10 minutes.

  • Observation & Centrifugation: Allow the samples to return to room temperature. Centrifuge the vials briefly (1 min at 1000 x g) to pellet any undissolved material.

  • Record Results: Carefully observe the supernatant. Classify each solvent as:

    • Soluble: The solution is perfectly clear with no visible particulates.

    • Partially Soluble: The solution is hazy or contains visible, undissolved solid.

    • Insoluble: The vast majority of the compound remains as a solid pellet.

G cluster_1 start 1. Add Compound & Solvent to Vials vortex 2. Vortex (2 min) start->vortex check1 Is it dissolved? vortex->check1 sonicate 3. Sonicate (10 min) check1->sonicate No record 4. Record Result check1->record Yes check2 Is it dissolved? sonicate->check2 check2->record Yes / No / Partial

Caption: Workflow for systematic solvent screening.

References

  • Cosolvent - Wikipedia . Provides a general overview of the use of co-solvents to increase the solubility of poorly-soluble compounds in chemistry and pharmaceuticals.

  • Cosolvent – Knowledge and References - Taylor & Francis . Discusses the application of water-miscible organic solvents to increase the solubility of poorly water-soluble drug compounds.

  • The use of cosolvent pKa assays for poorly soluble compounds . Describes how co-solvent mixtures can be used to enhance solubility for analytical measurements like pKa determination.

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd . Explains the role of co-solvents in solubilizing compounds for drug screening and experiments.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK . Details various strategies including the use of co-solvents like DMSO to enhance the solubility of low water-soluble compounds.

  • anti-(1R-(+)-Camphorquinone 3-oxime - Chem-Impex . Product information page providing properties such as appearance, melting point, and a note on optical rotation measurement in ethanol.

  • This compound - Chem-Impex . A second product page highlighting its applications in organic synthesis and pharmaceutical development.

  • This compound | 31571-14-9 - TCI Chemicals . Supplier page listing synonyms and product categories.

  • This compound - Chem-Impex (French) . Product page in French, corroborating properties like melting point and appearance, and noting optical rotation measurement in EtOH.

  • anti-(1R-(+)-camphorquinone 3-oxime - Chem-Impex (French) . A similar product page, also confirming key physical properties.

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions . Discusses advanced techniques for improving solubility, including nanotechnology and complexation.

  • Safety Data Sheet - Spectrum Chemical . General safety data sheet outlining handling procedures, including avoiding dust formation and using adequate ventilation.

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing . Reviews multiple techniques for solubility enhancement, including co-solvency and particle size reduction.

  • Safety Data Sheet - Clariant . An example SDS for a different compound that lists "insoluble" for solubility in water.

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal . Discusses various chemical and physical approaches to improve solubility, including pH adjustment and salt formation.

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research . A review of methods to improve the solubility of poorly water-soluble drugs.

  • Improving solubility – a close look at available approaches - Merck Millipore . Outlines different chemical and physical approaches for solubility enhancement in drug development.

  • Camphorquinone - Wikipedia . General information on the related compound camphorquinone, noting its use as a photoinitiator.

  • Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry . Describes the synthesis of a water-soluble derivative of camphorquinone to overcome solubility issues.

  • CAMPHORQUINONE 3-OXIME | 22472-58-8, ANTI-(1R)-(+) - Echemi . Provides computed properties including XLogP3 and melting point.

  • Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC . Research article on camphorquinone, noting its absorption wavelength and use as a photoinitiator.

  • Molecules - (1R,E)-(+)-Camphorquinone 3-oxime - SupraBank . Database entry listing molecular properties such as hydrogen bond donors/acceptors and XLogP.

  • Buy this compound from HANGZHOU LEAP CHEM CO., LTD. . Supplier listing with basic product attributes.

  • Imiquimod Solubility in Different Solvents: An Interpretative Approach - PMC . A study demonstrating a systematic approach to evaluating the solubility of a poorly soluble compound in various solvents.

Sources

Technical Support Center: Purification of Crude Camphorquinone 3-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude camphorquinone 3-oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this versatile organic compound. Camphorquinone 3-oxime is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Achieving high purity is critical for the success of subsequent reactions and ensuring the desired stereoselectivity and biological activity of the final products.

This resource is structured to address common challenges encountered during the purification process, offering scientifically grounded explanations and practical, step-by-step protocols.

Frequently Asked Questions (FAQs)

Q1: My crude camphorquinone 3-oxime is a discolored powder (orange or green). What are the likely impurities?

A1: The appearance of a white, orange, or green crystalline powder is not uncommon for camphorquinone 3-oxime.[1][2] However, significant discoloration often points to the presence of unreacted starting materials or byproducts. The most common impurities include:

  • Unreacted Camphorquinone: This is a yellow crystalline solid and a primary contributor to yellow or orange hues in the crude product.[3]

  • Residual Selenium Dioxide: If the synthesis involves the oxidation of camphor, residual selenium dioxide can impart a reddish-orange color. It's crucial to remove this toxic reagent.

  • Stereoisomers: The oximation of camphorquinone can lead to the formation of both syn and anti isomers.[4] While not always considered an impurity in the traditional sense, controlling the isomeric ratio is often critical for specific applications.

  • Solvent Residues: Incomplete removal of reaction or extraction solvents can affect the physical appearance and purity of the final product.

Q2: What is the expected melting point of pure camphorquinone 3-oxime, and how can I use it to assess purity?

A2: The reported melting point for camphorquinone 3-oxime is in the range of 153-157 °C.[1][2][5] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range. For instance, a melting point of 148-152 °C suggests the presence of impurities that need to be removed.

Q3: Which analytical techniques are recommended for assessing the purity of camphorquinone 3-oxime?

A3: A combination of analytical techniques will provide a comprehensive assessment of purity:

  • Thin-Layer Chromatography (TLC): TLC is an excellent initial technique to visualize the number of components in your crude product. A single spot on the TLC plate suggests a relatively pure compound.

  • Gas Chromatography (GC): For volatile compounds like camphorquinone 3-oxime, GC can provide quantitative information on purity, with commercial standards often specified at ≥ 95% purity by GC.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the chemical structure and identify impurities by comparing the spectra of your sample to a reference spectrum of pure camphorquinone 3-oxime.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (C=O, C=N, O-H) and help identify impurities with distinct vibrational modes.

Troubleshooting Purification Issues

This section provides a problem-solution format to address specific challenges you may encounter during the purification of crude camphorquinone 3-oxime.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield after recrystallization. 1. Incorrect solvent choice: The compound is too soluble in the chosen solvent at room temperature. 2. Too much solvent used: A significant portion of the product remains in the mother liquor.[6] 3. Premature crystallization: The product crystallizes during hot filtration.[6]1. Select an appropriate solvent system: Ideal solvents will have low solubility for the oxime at low temperatures and high solubility at elevated temperatures.[7] Ethanol or a mixture of ethyl acetate and hexane are often good starting points.[8] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product "oils out" instead of crystallizing. 1. Supersaturation is too high: The solution is cooling too rapidly. 2. Melting point depression: Impurities have significantly lowered the melting point of the product below the temperature of the solution.[6]1. Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in an ice bath.[7] 2. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure camphorquinone 3-oxime.[7] 3. Add a small amount of a co-solvent in which the compound is less soluble to encourage precipitation.
Persistent colored impurities after recrystallization. The impurity has similar solubility to the product. Employ a different purification technique: 1. Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9] A silica gel column with a gradient elution of hexane and ethyl acetate can separate camphorquinone 3-oxime from more or less polar impurities.[8][9] 2. Acid-Base Extraction: Since oximes are weakly acidic, an acid-base extraction can be used to separate them from neutral or basic impurities.[10][11]
Presence of both syn and anti isomers. The oximation reaction conditions did not favor the formation of a single isomer. Isomer separation: While challenging, it may be possible to separate the isomers by careful column chromatography or fractional crystallization.[12][13] The specific conditions will need to be optimized for your mixture.

Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques for camphorquinone 3-oxime.

Protocol 1: Recrystallization from Ethanol

This protocol is a good starting point for moderately impure crude product.

Step-by-Step Methodology:

  • Dissolution: Place the crude camphorquinone 3-oxime in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Column Chromatography

This method is ideal for separating camphorquinone 3-oxime from impurities with different polarities.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude camphorquinone 3-oxime in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 100% hexane and gradually increasing to a 9:1 hexane:ethyl acetate mixture).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure camphorquinone 3-oxime.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Acid-Base Extraction

This technique is useful for removing neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous base solution (e.g., 5% sodium bicarbonate solution). This will deprotonate the weakly acidic oxime, making it soluble in the aqueous layer.

  • Separation: Separate the aqueous layer containing the deprotonated oxime from the organic layer containing neutral and basic impurities.

  • Acidification: Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to re-protonate the oxime, causing it to precipitate out of the solution.

  • Extraction: Extract the precipitated oxime back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation to yield the purified product.

Visualizing the Purification Workflow

To better understand the decision-making process in purifying crude camphorquinone 3-oxime, the following workflow diagram is provided.

Purification_Workflow Crude Crude Camphorquinone 3-Oxime Assess Assess Purity (TLC, Melting Point) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization Minor Impurities Impure Significant Impurities (Colored, Oily) Assess->Impure Major Impurities Pure Pure Product (>95%) Recrystallization->Pure Successful Isomers Isomeric Mixture Recrystallization->Isomers Isomers Remain Column Column Chromatography Column->Pure AcidBase Acid-Base Extraction AcidBase->Pure Impure->Column Polarity Difference Impure->AcidBase Acidic/Basic Impurities Isomers->Column Attempt Separation

Caption: A decision-making workflow for the purification of crude camphorquinone 3-oxime.

References

  • (1S,E)-(-)-Camphorquinone 3-oxime | CAS#:251645-83-7 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Kamoun, E. A., et al. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 7(5), 895-903.
  • Isolation and analysis of carbonyl compounds as oximes - CDC Stacks. (n.d.). Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

  • Product Class 15: Oximes. (n.d.). Retrieved from [Link]

  • Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1. (2002, June 24).
  • A Robust and Scalable Process for the Synthesis of Substantially Pure Clarithromycin 9-(E)-Oxime with an Established Control of the (Z)-Isomer Impurity - PMC. (2023, March 6). Retrieved from [Link]

  • US20020123650A1 - Process for preparation of oximes and resulting products - Google Patents. (n.d.).
  • US6673969B2 - Process for preparation of oximes and resulting products - Google Patents. (n.d.).
  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]

  • Camphorquinone (CQ) | Photoinitiator for Dental Resins | Cas No. 10373-78-1- Sarex Fine Chemicals. (n.d.). Retrieved from [Link]

  • Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of heterocyclic compounds from camphor - ACG Publications. (2023, May 22). Retrieved from [Link]

  • (1R,E)-(+)-Camphorquinone 3-oxime - SupraBank. (n.d.). Retrieved from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

  • Camphorquinone – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Quantum yield of conversion of the photoinitiator camphorquinone - PubMed - NIH. (2007, June 15). Retrieved from [Link]

  • Analysis of camphorquinone in composite resins as a function of shade - PubMed. (2007, October 15). Retrieved from [Link]

  • Synthesis of a novel camphorquinone derivative having acylphosphine oxide group, characterization by UV-VIS spectroscopy and evaluation of photopolymerization performance - PubMed. (2010, March 15). Retrieved from [Link]

  • Camphorquinone - Wikipedia. (n.d.). Retrieved from [Link]

  • An Improved Synthesis of Camphorquinone-3-Oxime - Taylor & Francis Online. (2007, September 25). Retrieved from [Link]

  • Absorption spectrum of camphorquinone in relation to the different emission spectra of various light curing sources in the blue spectral range - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies in the rearrangement reactions involving camphorquinone - PMC - NIH. (2021, February 11). Retrieved from [Link]

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Validation & Comparative

Comparative Guide: IR Spectroscopy of Camphorquinone 3-Oxime Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Camphorquinone 3-oxime (CQO) represents a critical functionalization of the parent Camphorquinone (CQ) molecule, transitioning it from a photoinitiator/intermediate into a versatile bidentate ligand for coordination chemistry.

For researchers and drug development professionals, the infrared (IR) spectrum serves as the primary validation tool for this conversion. This guide objectively compares the spectral fingerprints of CQ and CQO, establishing the disappearance of the


-diketone coupling and the emergence of oximic functionality (

and

) as the definitive pass/fail criteria for synthesis.

Spectral Comparison: Precursor (CQ) vs. Product (CQO)

The transformation from camphorquinone to its mono-oxime derivative fundamentally alters the vibrational modes of the molecule. The following table provides a direct comparison of the diagnostic peaks required for structural verification.

Table 1: Diagnostic IR Peak Assignments
Functional GroupVibration ModeCamphorquinone (Precursor)Camphorquinone 3-Oxime (Product)Status
Hydroxyl (-OH) Stretching (

)
Absent 3200 – 3400 cm⁻¹ (Broad)Appears
Carbonyl (C=O) Stretching (

)
1750 & 1775 cm⁻¹ (Doublet)1740 – 1750 cm⁻¹ (Singlet)Shifts/Reduces
Imine (C=N) Stretching (

)
Absent 1630 – 1660 cm⁻¹ Appears
N-O Bond Stretching (

)
Absent 930 – 950 cm⁻¹ Appears
C-H (Aliphatic) Stretching (

)
2850 – 2960 cm⁻¹2850 – 2960 cm⁻¹Unchanged
Key Mechanistic Insights
  • The Carbonyl Collapse: CQ is an

    
    -diketone. In its IR spectrum, this results in vibrational coupling, often splitting the carbonyl band into a doublet (symmetric and asymmetric stretching) around 1750–1780 cm⁻¹. Upon conversion to CQO, one carbonyl is converted to an oxime. The coupling is destroyed, leaving a single, often slightly shifted carbonyl peak around 1745 cm⁻¹.
    
  • Hydrogen Bonding: The broadness of the O-H peak in CQO (3200–3400 cm⁻¹) indicates significant intermolecular hydrogen bonding in the solid state. In dilute solution (e.g.,

    
    ), this peak would sharpen and shift to ~3550 cm⁻¹.
    
  • Isomerism (Syn vs. Anti): CQO exists as syn and anti isomers.[1] While difficult to distinguish in standard FTIR, the anti isomer typically predominates (approx. 90%) due to steric repulsion between the oxime hydroxyl and the bridgehead methyl group.

Application Analysis: Metal Coordination Tracking

CQO is frequently used as a ligand (Hcq) to form complexes with transition metals (e.g., Cu, Ni, Co). FTIR is the standard method for confirming metal coordination.

  • Ligand State (Free CQO):

    
     at ~1640 cm⁻¹.
    
  • Complex State (M-CQO):

    • Deprotonation: Disappearance of the broad O-H band (3200–3400 cm⁻¹) confirms the loss of the oxime proton upon binding.

    • C=N Shift: The

      
       band typically shifts to a lower frequency (10–30 cm⁻¹)  (e.g., down to ~1610–1620 cm⁻¹) due to back-bonding from the metal to the 
      
      
      
      orbital of the imine, weakening the bond order.

Experimental Protocol: Synthesis & Characterization

Note: This protocol is designed for the synthesis of the racemic mixture, predominantly yielding the anti-isomer.

Phase A: Synthesis of Camphorquinone 3-Oxime[5]
  • Reagents:

    • Camphorquinone (CQ): 10 mmol

    • Hydroxylamine Hydrochloride (

      
      ): 15 mmol
      
    • Sodium Acetate (

      
      ): 20 mmol (Acts as a buffer to liberate free hydroxylamine)
      
    • Solvent: Ethanol/Water (9:1 v/v)

  • Procedure:

    • Dissolve CQ in ethanol (30 mL).

    • Dissolve

      
       and 
      
      
      
      in water (5 mL) and add to the ethanol solution.
    • Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

    • Cool to room temperature.[1][2] The oxime often precipitates upon cooling or upon partial evaporation of ethanol.

    • Pour into ice-water (100 mL) to maximize precipitation. Filter the solid.

  • Purification: Recrystallize from ethanol or methanol/water to remove unreacted CQ.

Phase B: FTIR Data Acquisition
  • Sample Prep:

    • Solid State (Preferred): Mix 1 mg of dried CQO with 100 mg KBr (spectroscopic grade). Grind into a fine powder and press into a transparent pellet.

    • ATR (Alternative): Place pure solid directly onto the diamond crystal. Apply high pressure.

  • Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹[2]

    • Scans: 16 minimum (32 recommended for noise reduction).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Spectral Decision Tree

This diagram outlines the logical flow for synthesizing CQO and validating the product using the spectral markers defined above.

CQ_Synthesis_Validation Start Start: Camphorquinone (CQ) Reaction Reflux with NH2OH·HCl / NaOAc Start->Reaction Crude Crude Product Isolated Reaction->Crude FTIR Acquire FTIR Spectrum Crude->FTIR Check1 Check 1750-1780 cm⁻¹ Region FTIR->Check1 Result1 Doublet (Strong) Check1->Result1 Coupling Remains Result2 Singlet (Shifted) Check1->Result2 Coupling Lost Conclusion_Fail FAIL: Unreacted CQ Result1->Conclusion_Fail Check2 Check 3200-3400 cm⁻¹ Region Result2->Check2 Result3 No Peak Check2->Result3 Absent Result4 Broad Peak Present Check2->Result4 Present Result3->Conclusion_Fail Conclusion_Pass PASS: CQ 3-Oxime Confirmed Result4->Conclusion_Pass

Caption: Logical workflow for the synthesis and spectroscopic validation of Camphorquinone 3-oxime.

Diagram 2: Vibrational Mode Shift

This diagram illustrates the structural changes causing the spectral shifts.

Spectral_Shift CQ_Struct CQ Structure (Diketo form) CQO_Struct CQO Structure (Keto-Oxime form) CQ_Struct->CQO_Struct NH2OH Reaction Peak_CQ IR: 1750 & 1775 cm⁻¹ (C=O Coupling) CQ_Struct->Peak_CQ Generates Peak_CQO_CN IR: ~1640 cm⁻¹ (C=N Stretch) CQO_Struct->Peak_CQO_CN New Bond Peak_CQO_OH IR: ~3300 cm⁻¹ (O-H H-bond) CQO_Struct->Peak_CQO_OH New Group Peak_CQ->Peak_CQO_CN Functional Conversion

Caption: Mapping structural transformation to specific infrared spectral shifts.

References

  • Organic Syntheses. (2004). (1R)-(-)-Camphorquinone Monoxime. Org. Synth. 2004, 81, 19. Link

  • Kukovec, B.-M., et al. (2011). Structural and spectroscopic characterization of copper(II) complexes with camphorquinone 3-oxime. Polyhedron, 30(16), 2662-2669. Link

  • O'Donnell, M. J., et al. (2022). Spectroscopic Analysis of Camphor-Derived Ligands. Journal of Chemical Education.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Authoritative text for general IR peak assignments).

Sources

Chiral Duality: A Comparative Guide to the Reactivity and Application of (1R) and (1S) Camphorquinone 3-Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Camphorquinone 3-oxime (CQ-3-oxime) represents a pivotal class of chiral ligands and intermediates derived from the terpene pool. While the (1R) and (1S) enantiomers share identical scalar physical properties in achiral environments, their behavior diverges radically in asymmetric catalysis and biological systems.

This guide provides a technical comparison of these enantiomers, focusing on their synthesis, characterization, and differential reactivity profiles. It is designed for medicinal chemists and process engineers requiring high-purity chiral auxiliaries.

Stereochemical Foundation & Physical Properties[1]

The core difference lies in the spatial arrangement of the bicyclic framework. The (1R) isomer is derived from natural (+)-camphor, while the (1S) isomer is typically synthesized from (-)-camphor (often obtained from synthetic sources or specific biological pools).

Comparative Data Table
Property(1R)-CQ-3-Oxime(1S)-CQ-3-Oxime
CAS Number 31571-14-922472-58-8 (Generic/Isomer)
Precursor (1R)-(+)-Camphor(1S)-(-)-Camphor
Optical Rotation

+200° (

, EtOH)
-200° (

, EtOH) [Theoretical]
Melting Point 153–156 °C153–156 °C
Major Isomer Geometry E-isomer (Anti)E-isomer (Anti)
Solubility Soluble in EtOH, CHCl3Soluble in EtOH, CHCl3
Reactivity (Achiral) IdenticalIdentical
Reactivity (Chiral) Induces Re-face attack (typ.)[1]Induces Si-face attack (typ.)

Note on Isomerism: The oxime group can exist in E (anti) or Z (syn) configurations. The E-isomer is thermodynamically preferred due to steric repulsion between the hydroxyl group and the C1-methyl bridgehead, often stabilized by intramolecular hydrogen bonding with the C2-carbonyl.

Synthesis & Validation Protocols

The synthesis of CQ-3-oxime is a self-validating process where the optical rotation of the final product confirms the preservation of stereochemistry from the starting material.

Diagram: Synthesis and Isomerization Pathway[4]

Synthesis Camphor (1R)-Camphor (Starting Material) SeO2 SeO2 Oxidation (Reflux) Camphor->SeO2 Step 1: Oxidation CQ (1R)-Camphorquinone (Yellow Solid) SeO2->CQ Step 1: Oxidation NH2OH NH2OH·HCl / NaOAc (Oximation) CQ->NH2OH Step 2: Condensation Oxime (1R)-CQ-3-Oxime (E/Z Mixture) NH2OH->Oxime Step 2: Condensation Purification Recrystallization (Isolation of E-isomer) Oxime->Purification Step 3: Workup

Figure 1: Synthetic pathway from Camphor to Camphorquinone 3-oxime. The same logic applies to the (1S) enantiomer using (1S)-Camphor.

Detailed Protocol: Synthesis of (1R)-Camphorquinone 3-Oxime

Objective: Isolate high-purity (1R)-CQ-3-oxime from (1R)-camphorquinone.

Reagents:

  • (1R)-Camphorquinone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Sodium acetate (20 mmol)

  • Ethanol (95%)

  • Deionized Water[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.66 g of (1R)-camphorquinone in 20 mL of ethanol in a round-bottom flask. The solution will appear bright yellow.

  • Buffer Preparation: In a separate beaker, dissolve hydroxylamine HCl and sodium acetate in 10 mL of water.

  • Addition: Add the aqueous buffer solution dropwise to the ethanol solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The yellow color of the quinone should fade significantly.

  • Precipitation: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water. The oxime will precipitate as a white/off-white solid.

  • Filtration & Drying: Filter the solid under vacuum. Wash with cold water (

    
     mL).
    
  • Recrystallization: Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable E-isomer.

  • Validation: Measure Melting Point (Target: 153–156°C).

Reactivity Profile: The Divergence Point

While the synthesis is chemically identical for both enantiomers, their applications rely entirely on their "handedness."

A. Coordination Chemistry (Metal Chelation)

CQ-3-oxime acts as a bidentate N,O-ligand. The rigid bicyclic backbone prevents rotation, creating a highly defined chiral pocket around the metal center.

  • (1R)-Complexes: When coordinated to metals like Cu(II) or Pd(II), the (1R)-ligand blocks specific quadrants of the coordination sphere. This is used to force incoming substrates to attack from a specific face (e.g., Re-face).

  • (1S)-Complexes: Provide the exact mirror-image steric block, forcing Si-face attack.

Application: Synthesis of chiral catalysts for cyclopropanation or Diels-Alder reactions. If a researcher uses the (1R)-catalyst and obtains 95% ee of Product A, switching to the (1S)-catalyst will yield 95% ee of the enantiomer (Product B).

B. Biological Activity & Cytotoxicity

The biological reactivity of CQ-oximes is linked to their ability to generate reactive oxygen species (ROS) upon irradiation or metabolic processing, and their binding affinity to chiral protein targets.

  • Cytotoxicity Mechanism: Similar to the parent quinone, the oxime derivatives can induce oxidative stress in cells (e.g., gingival fibroblasts).

  • Chiral Recognition: Enzymes and receptors are chiral. Consequently, the (1R) and (1S) oximes may exhibit significantly different IC50 values depending on the target. For example, in antimicrobial studies involving silver(I) complexes, the chiral ligand influences the transport mechanism across bacterial membranes.

Diagram: Reactivity Flowchart

Reactivity R_Enant (1R)-CQ-3-Oxime Metal Metal Coordination (Pd, Cu, Co) R_Enant->Metal Bio Biological Assay (Enzyme/Receptor) R_Enant->Bio S_Enant (1S)-CQ-3-Oxime S_Enant->Metal S_Enant->Bio Prod_A Product A (e.g., R-isomer) Metal->Prod_A Using (1R) Prod_B Product B (e.g., S-isomer) Metal->Prod_B Using (1S) High_Aff High Affinity Binding (Active) Bio->High_Aff Stereospecific Match Low_Aff Low Affinity Binding (Inactive) Bio->Low_Aff Mismatch

Figure 2: Divergent pathways in asymmetric catalysis and biological interaction.

Experimental Protocol: Cytotoxicity Assessment

For researchers evaluating the biocompatibility of CQ-oxime derivatives (e.g., in dental materials).

  • Cell Line: Human Gingival Fibroblasts (HGF) or HSG adenocarcinoma cells.[3]

  • Preparation: Dissolve (1R) and (1S) oximes in DMSO (stock solution). Dilute with culture medium (final DMSO < 0.1%).

  • Incubation: Seed cells in 96-well plates. Add graded concentrations of oxime (0.1 µM to 1000 µM). Incubate for 24h.

  • MTT Assay: Add MTT reagent. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves.

    • Hypothesis: While ROS generation (chemical) might be similar, specific uptake or enzymatic detoxification rates may differ between enantiomers, resulting in distinct TC50 (Toxic Concentration 50%) values.

References

  • Organic Syntheses. "(1R)-(−)-Camphorquinone monoxime." Org.[4][5] Synth.2010 , Coll.[6][7] Vol. 10, 305. Link

  • Sigma-Aldrich. "(1R,E)-(+)-Camphorquinone 3-oxime Product Specification." Link

  • National Institutes of Health (PubMed). "Camphorquinone inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines." J Endod.2013 , 39(1), 57-61.[8] Link

  • Arabian Journal of Chemistry. "Carboxylated camphorquinone as visible-light photoinitiator for biomedical application." Arab. J. Chem.2014 .[7] Link

  • Santa Cruz Biotechnology. "(1R,E)-(+)-Camphorquinone 3-oxime Safety Data Sheet." Link[9]

Sources

Definitive Guide: Distinguishing Anti and Syn Camphorquinone Oximes via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Anti and Syn Camphorquinone Oximes via NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The stereochemical assignment of camphorquinone (CQ) oximes is a critical step in asymmetric catalysis and medicinal chemistry, where the specific geometry of the oxime functionality (


) dictates ligand efficacy and biological activity.[1][2] This guide provides a rigorous, data-driven methodology to distinguish between the thermodynamically favored (E)-Anti  isomer and the kinetically trapped (Z)-Syn  isomer using high-field NMR spectroscopy.

The primary diagnostic marker is the chemical shift of the C4-bridgehead proton , which exhibits a significant downfield shift (


 ppm) in the Anti isomer due to the anisotropic deshielding effect of the proximate hydroxyl group.[1]
Structural Basis of Isomerism

Camphorquinone (2,3-bornanedione) typically undergoes oximation at the C3 position due to the steric hindrance of the C1-methyl group protecting the C2 carbonyl.[1] The resulting 3-oximes exist as two geometric isomers defined by the orientation of the hydroxyl group relative to the C2-carbonyl.[1]

  • Anti Isomer (E-isomer): The hydroxyl group (

    
    ) points away from the C2-carbonyl and towards the C4-bridgehead proton.[1] This is generally the thermodynamically major product due to dipole-dipole repulsion between the oxime oxygen and the carbonyl oxygen in the syn form.[1]
    
  • Syn Isomer (Z-isomer): The hydroxyl group points towards the C2-carbonyl and away from the C4-bridgehead proton.[1] This isomer allows for potential intramolecular hydrogen bonding (

    
    ), but this stabilization is often insufficient to overcome the steric and electrostatic penalties in the rigid bornane scaffold.[1]
    

Figure 1: Reaction pathways and structural definitions for Camphorquinone 3-oxime isomers.

1H NMR Analysis: The Diagnostic Protocol

The rigid bicyclic framework of camphorquinone amplifies "through-space" anisotropic effects, making 1H NMR the most rapid and reliable method for assignment.[1]

The "Smoking Gun": C4-H Bridgehead Proton

The proton at position 4 (bridgehead) is the most sensitive probe for the oxime configuration.[1]

  • In the (E)-Anti Isomer: The oxime

    
     group is spatially proximate to H4.[1] The magnetic anisotropy and van der Waals deshielding of the oxygen lone pairs cause a significant downfield shift .[1]
    
  • In the (Z)-Syn Isomer: The

    
     group points away from H4.[1] The chemical shift of H4 remains similar to that of the parent camphorquinone.[1]
    

Table 1: Comparative 1H NMR Shifts (300 MHz, CDCl


) 
Proton Assignment(E)-Anti Isomer (Major)(Z)-Syn Isomer (Minor)

(ppm)
Mechanistic Cause
H4 (Bridgehead) 3.23 ppm (d, J=4.6 Hz) 2.68 ppm (d, J=4.1 Hz) +0.55 Proximity to Oxime OH
C8/C9/C10 Methyls0.84, 0.96, 0.98 ppm0.88, 0.97, 0.98 ppm< 0.1Minor steric changes
H3 (if 2-oxime)N/A (C3 is quaternary)N/A--

Critical Insight: If your spectrum shows a doublet integrating to 1H above 3.0 ppm, you have predominantly the Anti (E) isomer.[1] If the doublet is shielded (< 2.7 ppm), it is the Syn (Z) isomer or unreacted starting material (check C10-Me shifts to confirm).[1]

Experimental Protocol for 1H NMR
  • Sample Prep: Dissolve ~10 mg of the isolated oxime in 0.6 mL of CDCl

    
     . Avoid DMSO-d
    
    
    
    for initial assignment as it can induce isomerization or broaden exchangeable protons.[1]
  • Acquisition: Standard pulse sequence (zg30).

    • Scans: 16 (sufficient for >95% purity).

    • Spectral Width: 0-12 ppm (to catch the oxime OH proton if visible).[1]

  • Processing: Calibrate to TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
13C NMR Analysis: Secondary Confirmation

While 1H NMR is sufficient for routine checks, 13C NMR provides structural confirmation through the chemical shifts of the C2 and C3 carbons.[1]

Table 2: Key 13C NMR Shifts (75 MHz, CDCl


) 
Carbon(E)-Anti Isomer(Z)-Syn IsomerTrend
C3 (C=N) 159.6 ppm ~158-160 ppmMinimal difference
C2 (C=O) 204.3 ppm ~202-206 ppmSensitive to H-bonding
C4 (Bridgehead) 58.5 ppm ~58 ppm

-gauche effect

Note: The C2 carbonyl shift is less diagnostic than the proton data due to the competing effects of H-bonding (deshielding) and steric compression (shielding) in the Syn isomer.[1]

Advanced Validation: NOE Experiments

For unambiguous proof of structure, particularly in novel derivatives, Nuclear Overhauser Effect (NOE) spectroscopy is required.[1]

NOESY/ROESY Logic
  • Target Interaction: Through-space correlation between the Oxime OH proton and the H4 Bridgehead proton.[1]

  • Prediction:

    • (E)-Anti: Strong NOE correlation between

      
       and 
      
      
      
      (distance < 3.0 Å).[1]
    • (Z)-Syn: No NOE between

      
       and 
      
      
      
      . Possible NOE between
      
      
      and
      
      
      (if resolution allows).

Figure 2: Decision tree for assigning Camphorquinone oxime stereochemistry.

Synthesis & Stability Context

Understanding the thermodynamic landscape aids in interpreting the NMR data.[1]

  • Synthesis: Standard oximation (NH

    
    OH
    
    
    
    HCl, Pyridine/EtOH) typically yields the (E)-Anti isomer in >80% excess.[1]
  • Isomerization: The Anti isomer can isomerize to the Syn form under UV irradiation or strong acid catalysis, establishing a photostationary state.[1]

  • Stability: The Anti form minimizes dipole repulsion between the C2 and C3 oxygens.[1] The Syn form is implicated in chelation chemistry (e.g., with transition metals) where the N/O geometry favors bidentate binding.[1]

References
  • Organic Syntheses Procedure for CQ Oxime: White, J. D.; Wardrop, D. J.; Sundermann, K. F. (2002).[1][3] "(1R)-(-)-Camphorquinone Monoxime".[1] Organic Syntheses, 79, 125.[1]

  • Stereochemical Rearrangements of Camphorquinone: Roy, S., et al. (2021).[1][4] "Studies in the rearrangement reactions involving camphorquinone". RSC Advances.

  • General NMR Principles for Oximes: Kalinowski, H. O.; Berger, S.; Braun, S. (1988).[1] Carbon-13 NMR Spectroscopy. Wiley.[1] (General reference for C=N anisotropy).

  • Camphorquinone Structure & Properties: Wikipedia Contributors. "Camphorquinone".[1][3][5][6][7] [1]

Sources

Validating Stereochemical Configuration of Camphorquinone Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Camphorquinone (CQ) derivatives serve as critical scaffolds in asymmetric catalysis, photopolymerization, and pharmaceuticals due to their rigid bicyclic bornane skeleton. However, the utility of these derivatives relies entirely on the precise definition of their stereochemical configuration (absolute and relative) and regiochemistry (C2 vs. C3 substitution).

This guide provides a technical comparison of the three primary validation methodologies: Single Crystal X-Ray Diffraction (SC-XRD) , Chiroptical Spectroscopy (ECD/VCD) coupled with DFT , and Advanced NMR Techniques . It is designed for researchers requiring definitive proof of structure for publication or regulatory filing.

Part 1: Strategic Validation Framework

The validation of chiral CQ derivatives is non-trivial due to the potential for epimerization at the


-positions and the difficulty in distinguishing regioisomers (C2-substituted vs. C3-substituted).
The Validation Hierarchy
  • Absolute Determination (Solid State): SC-XRD (Gold Standard).

  • Absolute Determination (Solution State): ECD/VCD + TD-DFT (Modern Standard).

  • Relative/Regio- Determination: NOE-NMR + HMBC (Routine Standard).

Decision Logic for Validation

The following workflow illustrates the autonomous decision-making process required for selecting the correct validation pathway.

ValidationWorkflow Start Synthesized CQ Derivative StateCheck Physical State? Start->StateCheck Crystalline Crystalline Solid StateCheck->Crystalline Yes Amorphous Oil / Amorphous Solid StateCheck->Amorphous No XRD SC-XRD Analysis (Check Flack Parameter) Crystalline->XRD Chiroptical ECD / VCD Spectroscopy Amorphous->Chiroptical Step 2: Stereo NMR NMR (NOESY/HMBC) Relative Config & Regio Amorphous->NMR Step 1: Regio Result Validated Configuration XRD->Result Flack x < 0.1 Compare Compare Exp. vs Calc. Chiroptical->Compare DFT TD-DFT Computation (Boltzmann Averaging) DFT->Compare NMR->Result Supportive Data Compare->Result Match

Figure 1: Decision matrix for selecting the appropriate validation methodology based on sample physical state and required certainty.

Part 2: Detailed Methodological Analysis

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Gold Standard for Absolute Configuration.

SC-XRD provides an unambiguous 3D map of the molecule. However, for light-atom molecules like pure organic CQ derivatives, determining absolute configuration requires careful analysis of anomalous dispersion.

  • The Flack Parameter Mechanism: Standard X-ray diffraction is often centrosymmetric. To distinguish enantiomers, one must rely on anomalous dispersion (Bijvoet differences). The Flack parameter (

    
    )  quantifies this:
    
    • 
      : The model has the correct absolute configuration.[1][2]
      
    • 
      : The model is the inverted enantiomer (wrong absolute config).
      
    • 
      : The crystal is likely a racemic twin.
      
  • Protocol for CQ Derivatives:

    • Crystallization: Slow evaporation of EtOH/Hexane mixtures is effective for CQ hydrazones and imines.

    • Heavy Atom Derivatization: If the derivative contains only C, H, N, O, the anomalous signal (using Mo-K

      
       radiation) may be too weak.
      
      • Solution: Synthesize a p-bromobenzenesulfonyl derivative or use Cu-K

        
         radiation (stronger anomalous scattering for light atoms) [1].
        
    • Validation Criteria: A Flack parameter of

      
       with a standard uncertainty 
      
      
      
      is required for publication-quality assignment [2].
Method 2: Chiroptical Spectroscopy (ECD) & TD-DFT

Status: The Solution-Phase Standard.

When crystals are unavailable, Electronic Circular Dichroism (ECD) is the most reliable method. Camphorquinone has a distinct chromophore (the


-dicarbonyl system) which exhibits the Cotton effect.
  • The Workflow: You cannot simply "read" the spectrum. You must simulate the spectrum of your proposed structure using Time-Dependent Density Functional Theory (TD-DFT) and overlay it with experimental data.

  • Causality: The sign of the Cotton effect (positive or negative peak) in the

    
     transition region (approx. 400-480 nm for CQ) is directly correlated to the helicity of the dicarbonyl system, which is dictated by the rigid stereocenters [3].
    

DFT_ECD_Workflow Input Proposed Structure (R,R or S,S) Conformers Conformational Search (MMFF/PM6) Input->Conformers Opt Geometry Opt. (DFT B3LYP/6-31G*) Conformers->Opt TDDFT TD-DFT Calculation (Excited States) Opt->TDDFT Weight Boltzmann Weighting TDDFT->Weight Overlay Spectral Comparison Weight->Overlay Exp Experimental ECD (in MeOH/MeCN) Exp->Overlay

Figure 2: The computational-experimental feedback loop for ECD validation.

Method 3: Advanced NMR (NOESY & HMBC)

Status: Relative Configuration & Regiochemistry.

NMR cannot easily determine absolute configuration without chiral solvating agents, but it is superior for determining regiochemistry (e.g., did the reaction occur at C2 or C3?).

  • Regiochemistry (C2 vs C3):

    • In CQ derivatives, distinguishing C2 from C3 substitution is difficult because the molecule is nearly symmetric.

    • HMBC Protocol: Look for long-range coupling from the bridgehead methyls (C8, C9, C10).

      • The C10 methyl (bridge) couples to both C1 and C4.

      • The C8/C9 methyls couple to C7 and the quaternary carbons (C1/C4).

      • Critical Check: If the derivative is at C2, you will see specific HMBC correlations from the C1-proton (if available) or adjacent centers that differ from C3 substitution patterns due to the proximity to the C1-bridgehead quaternary center vs the C4-bridgehead [4].

  • Stereochemistry (Exo vs Endo):

    • NOESY/ROESY: The rigid bornane skeleton provides a "ruler."

    • Exo-substituents at C2/C3 will show NOE correlations to the bridge methyl (C8).

    • Endo-substituents will show correlations to the internal ring protons but not the bridge methyls.

Part 3: Comparative Analysis

The following table objectively compares the three methodologies for a CQ derivative.

FeatureSC-XRDECD / TD-DFTNMR (NOE/HMBC)
Primary Output Absolute 3D StructureAbsolute Config (Solution)Relative Config & Regio
Sample State Single Crystal (Required)Solution (mg scale)Solution (mg scale)
Reliability High (Direct observation)High (If calc. matches exp.)Medium (Inferred)
Cost/Time High (Growth + Beam time)Medium (Comp. time)Low (Routine)
CQ Specifics Needs heavy atom for "Light" CQExcellent for

-dicarbonyls
Essential for C2/C3 distinct.
Limitation Crystal growth failureFlexible side chainsSignal overlap

Part 4: Validated Experimental Protocol

Scenario: Validation of a novel Camphorquinone-Imine Derivative.

Step 1: Synthesis & Initial Purity

Ensure the starting material is enantiopure (e.g., (1R)-(-)-Camphorquinone).

  • Checkpoint: Measure optical rotation

    
     of the starting material to ensure no racemization occurred during storage.
    
Step 2: NMR Regio-Validation

Objective: Confirm imine formation at C3 (common) vs C2.

  • Dissolve 10 mg sample in

    
    .
    
  • Run 1H-13C HMBC .

  • Analysis: Identify the quaternary bridgehead carbons (C1 and C4).

    • C1 is adjacent to the C2-carbonyl.

    • C4 is adjacent to the C3-imine.

    • Look for

      
       correlations. If the imine carbon couples strongly to the bridgehead proton H4, it confirms C3 substitution.
      
Step 3: Absolute Configuration (ECD)

Objective: Confirm the chiral center integrity.

  • Experimental: Prepare a

    
     M solution in Methanol. Record CD spectrum (200–500 nm).
    
    • Expectation: CQ derivatives typically show a bisignate Cotton effect around 290-320 nm (

      
      ) and a broad band at 450 nm (
      
      
      
      ).
  • Computational:

    • Perform conformational search (MMFF).

    • Optimize lowest energy conformers (DFT B3LYP/6-31G(d)).

    • Calculate ECD (TD-DFT, n=20 states).

  • Validation: Overlay the spectra. If the sign and position of the 450 nm band match, the absolute configuration of the bornane skeleton is preserved.

Step 4: Final Reporting

When publishing, state:

"The absolute configuration was assigned as (1R) based on the comparison of experimental and TD-DFT calculated ECD spectra (Figure X). Regiochemistry at C3 was confirmed via HMBC correlations between C3 and H4. Relative stereochemistry of the imine bond (


) was determined via NOESY correlations between..."

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S. (2021). Determination of absolute configuration using X-ray diffraction. Edinburgh Research Explorer. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality, 22, E22-E33. Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Standard reference for bicyclic terpene NMR assignment).

Sources

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